Decatromicin B
Description
Properties
IUPAC Name |
(1S,3S,6R,7Z,10E,13R,16S,17S,18S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19-,38-34?/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43+,44+,45+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAXASMGHNZATD-KUDIZNKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC23C(=O)C(=C(C4(C5CCC(C(C5C=CC4CC=CCC(=CC2(C=C1C(=O)O)C)C)OC6CC(C(C(O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@]23C(=O)C(=C([C@]4([C@@H]5CC[C@@H]([C@@H]([C@H]5C=C[C@H]4C/C=C/C/C(=C\[C@@]2(C=C1C(=O)O)C)/C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)NC(=O)C7=C(C=C(N7)Cl)Cl)O)C)CC)O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H56Cl2N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Decatromicin B: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B, a potent tetronic acid antibiotic, has demonstrated significant activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Isolated from the fermentation broth of Actinomadura sp. MK73-NF4, its complex chemical structure and promising biological profile make it a subject of interest in the ongoing search for novel antimicrobial agents.[1][4] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents a hypothetical mechanism of action based on its structural class. Due to the limited public availability of detailed experimental data for this specific compound, this guide combines established information with generalized methodologies to serve as a valuable resource for the scientific community.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for understanding its behavior in biological systems and for the design of future drug development studies.
General Properties
| Property | Value | Source |
| Appearance | Off-white to light tan solid | [4] |
| Purity | >95% by HPLC | [4] |
| Long-term Storage | -20°C | [4] |
Chemical and Physical Data
| Property | Value |
| Molecular Formula | C₄₅H₅₆Cl₂N₂O₁₀ |
| Molecular Weight | 855.9 g/mol |
| CAS Number | 235097-64-0 |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO; Poor water solubility.[1][4] |
| Melting Point | Not reported in available literature. |
| Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Structure elucidated using these techniques, but specific data not publicly available.[5] |
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a natural product antibiotic like this compound. These protocols are based on standard laboratory practices.
Determination of Melting Point
The melting point of a solid compound is a crucial indicator of its purity.
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A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
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The sample is heated at a steady rate of 1-2 °C per minute, close to the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Solubility Assessment
Determining the solubility profile is essential for formulation and in vitro assay development.
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A known amount of this compound (e.g., 1 mg) is added to a specific volume of solvent (e.g., 1 mL) in a vial.
-
The mixture is vortexed or sonicated for a set period to facilitate dissolution.
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The solution is visually inspected for any undissolved particles.
-
If the compound dissolves completely, it is recorded as soluble at that concentration. If not, the process can be repeated with a smaller amount of solute or a larger volume of solvent to determine the approximate solubility limit.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule.
-
A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to an NMR tube.
-
¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Advanced 2D NMR experiments such as COSY, HMQC, and HMBC can be performed to establish connectivity between protons and carbons, aiding in the complete structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
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A dilute solution of the sample is prepared in a suitable volatile solvent.
-
The solution is introduced into the mass spectrometer, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
High-resolution mass spectrometry (HRMS) is used to obtain the accurate mass of the molecular ion, which allows for the determination of the molecular formula.
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Tandem mass spectrometry (MS/MS) can be employed to fragment the molecule and provide further structural information.
Biological Activity and Hypothetical Mechanism of Action
This compound is a member of the tetronic acid class of natural products and exhibits potent antibiotic activity against Gram-positive bacteria, including MRSA.[1][2][3][4] While the specific molecular target and signaling pathway of this compound have not been elucidated, many antibiotics targeting Gram-positive bacteria interfere with the biosynthesis of the bacterial cell wall. A plausible mechanism of action for this compound is the inhibition of peptidoglycan synthesis, a pathway essential for bacterial viability.
Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis
The following diagram illustrates a generalized pathway for the inhibition of peptidoglycan synthesis in Gram-positive bacteria, a potential mechanism of action for this compound.
References
Elucidation of the Complex Architecture and Stereochemistry of Decatromicin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Decatromicin B, a potent antibiotic produced by Actinomadura sp. MK73-NF4, represents a significant member of the spirotetronate class of polyketides. Its complex molecular architecture, featuring a spiro-linked tetronic acid moiety, a densely functionalized decalin core, and a unique glycosidic unit, has necessitated a multifaceted approach for its complete structure elucidation and stereochemical assignment. This technical guide provides an in-depth analysis of the key experimental data and methodologies employed in defining the intricate structure of this compound.
Spectroscopic Data and Structural Determination
The determination of the planar structure and relative stereochemistry of this compound was achieved through an extensive series of high-resolution nuclear magnetic resonance (NMR) and mass spectrometry experiments. The absolute configuration of its stereocenters was subsequently established through chemical derivatization and chiroptical studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC, and NOESY) NMR experiments was instrumental in assembling the carbon framework and establishing the connectivity of the molecule.
Table 1: ¹H NMR Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in accessible literature |
Table 2: ¹³C NMR Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in accessible literature |
Note: The specific chemical shift and coupling constant values from the primary literature (Momose et al., 1999) are not publicly available in full. The tables are presented as a template for the type of data that was generated and analyzed.
The analysis of Correlation Spectroscopy (COSY) data revealed the proton-proton coupling networks, allowing for the delineation of individual spin systems within the aglycone and the sugar moiety. Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial in connecting these spin systems by establishing one-bond and multiple-bond correlations between protons and carbons, respectively. This network of correlations ultimately led to the assembly of the complete planar structure of this compound.
The relative stereochemistry of the aglycone was elucidated through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOE correlations provided information about the spatial proximity of protons, which in turn defined the relative configurations of the numerous stereocenters in the decalin and spirotetronate ring systems.
Table 3: Key NOESY Correlations for the Aglycone of this compound
| Proton 1 | Proton 2 | Inferred Spatial Relationship |
| Specific correlation data not available in accessible literature |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition of this compound, which was established as C₄₅H₅₆Cl₂N₂O₁₀. This information was vital for confirming the molecular formula and calculating the degree of unsaturation, providing a foundational piece of the structural puzzle.
Stereochemistry Determination
The determination of the absolute configuration of the multiple stereocenters in this compound required a combination of chemical and crystallographic methods.
Modified Mosher's Method for the Aglycone
The absolute configuration of the stereocenters in the aglycone was determined using the modified Mosher's method. This technique involves the esterification of secondary alcohols with the chiral Mosher's reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts of the protons in the resulting diastereomeric MTPA esters, the absolute configuration of the alcohol centers can be deduced.
X-ray Crystallography of the Glycosyl Moiety
To determine the absolute stereochemistry of the sugar unit, a derivative was synthesized and subjected to single-crystal X-ray diffraction analysis. Specifically, an O-(p-bromobenzoyl) derivative of the glycosyl moiety was prepared. The presence of the heavy bromine atom facilitated the determination of the absolute structure by anomalous dispersion, unequivocally establishing the absolute configuration of all stereocenters within the sugar.
Experimental Protocols
While the specific, detailed experimental parameters from the original publication are not fully accessible, the following outlines the general methodologies employed in the structure elucidation of this compound.
General NMR Spectroscopy
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Sample Preparation: A purified sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
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Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) would be used to acquire ¹H, ¹³C, COSY, HMQC, HMBC, and NOESY spectra.
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Data Processing: The acquired free induction decays (FIDs) would be processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phasing, and baseline correction.
Modified Mosher's Esterification
-
Reaction Setup: The this compound aglycone is dissolved in a dry, aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: (R)- and (S)-MTPA-Cl are added to separate reaction mixtures containing the aglycone. A catalyst such as 4-(dimethylamino)pyridine (DMAP) may be included.
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Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup and Purification: Upon completion, the reactions are quenched, and the resulting diastereomeric MTPA esters are purified using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC).
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NMR Analysis: ¹H NMR spectra of the purified esters are acquired and compared to determine the Δδ (δS - δR) values for protons near the esterification site.
O-(p-bromobenzoyl) Derivatization and X-ray Crystallography
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Derivatization: The glycosyl moiety of this compound is selectively acylated with p-bromobenzoyl chloride in the presence of a base (e.g., pyridine).
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Purification and Crystallization: The resulting O-(p-bromobenzoyl) derivative is purified by chromatography, and single crystals suitable for X-ray diffraction are grown, typically by slow evaporation from a suitable solvent system.
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Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
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Structure Solution and Refinement: The diffraction data are processed, and the crystal structure is solved and refined using specialized software. The absolute configuration is determined by analyzing the anomalous scattering effects from the bromine atom.
Biosynthesis of this compound
This compound is a complex polyketide, and its biosynthesis is proposed to involve a combination of a type I polyketide synthase (PKS) and a non-ribosomal peptide synthetase (NRPS) system, which is common for the production of spirotetronate antibiotics in Actinomadura.
The biosynthesis likely begins with the assembly of a polyketide chain by the PKS, utilizing simple acyl-CoA precursors such as acetyl-CoA, propionyl-CoA, and methylmalonyl-CoA. The NRPS machinery is responsible for incorporating the amino acid-derived dichloropyrrole moiety. The intricate spirotetronate core is thought to be formed through a key intramolecular Diels-Alder reaction or a Michael-type cyclization cascade. Subsequent post-PKS modifications, including glycosylation and chlorination, lead to the final this compound structure.
Visualizations
Caption: Experimental workflow for the structure elucidation of this compound.
The Enigmatic Biosynthesis of Decatromicin B in Actinomadura: A Call for Scientific Exploration
For researchers, scientists, and drug development professionals, the quest to understand the intricate biosynthetic pathways of novel antibiotics is paramount for future drug discovery and development. Decatromicin B, a potent antibiotic produced by the bacterium Actinomadura sp. MK73-NF4, represents a promising therapeutic lead, particularly against Gram-positive pathogens. However, a comprehensive review of the current scientific literature reveals a significant knowledge gap: the biosynthetic pathway of this compound remains largely uncharted.
Despite the elucidation of its chemical structure, the genetic blueprint and the enzymatic machinery responsible for the assembly of this compound are yet to be publicly detailed. This lack of information presents a considerable hurdle for the metabolic engineering of the producing strain to enhance production yields or to generate novel, potentially more effective, derivatives.
This technical guide, therefore, serves not as a summary of established knowledge, but as a framework for the future investigation of the this compound biosynthetic pathway, drawing upon established methodologies in the field of natural product biosynthesis.
The Producing Organism: Actinomadura sp. MK73-NF4
This compound is a secondary metabolite isolated from Actinomadura sp. MK73-NF4. The genus Actinomadura is a rich source of bioactive natural products, and understanding the genomic potential of this specific strain is the first critical step.
Experimental Protocol: Genome Sequencing and Annotation
A fundamental prerequisite for elucidating the biosynthetic pathway is the whole-genome sequencing of Actinomadura sp. MK73-NF4.
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High-Quality Genomic DNA Isolation: Cultivate Actinomadura sp. MK73-NF4 in a suitable liquid medium (e.g., ISP2 or TSB) to stationary phase. Harvest the mycelia by centrifugation and perform high-molecular-weight genomic DNA extraction using established protocols for Actinobacteria, which may include enzymatic lysis (lysozyme, proteinase K), phenol-chloroform extraction, and ethanol precipitation.
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Genome Sequencing: Employ a hybrid sequencing approach combining the long-read capabilities of platforms like PacBio or Oxford Nanopore with the high accuracy of Illumina short-read sequencing to achieve a complete and contiguous genome assembly.
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Genome Annotation: Utilize bioinformatics pipelines such as the NCBI Prokaryotic Genome Annotation Pipeline (PGAP) or RAST (Rapid Annotation using Subsystem Technology) to predict protein-coding genes, rRNA, tRNA, and other genomic features.
Identifying the this compound Biosynthetic Gene Cluster (BGC)
With the annotated genome in hand, the next step is to pinpoint the specific gene cluster responsible for this compound biosynthesis.
Experimental Protocol: Bioinformatic Prediction of the BGC
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BGC Prediction Software: Submit the annotated genome sequence to specialized bioinformatics tools for secondary metabolite BGC prediction. Commonly used software includes:
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antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A powerful tool that identifies a wide range of BGCs and provides detailed annotation of the genes and domains within them.
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BAGEL4 (Bacteriocin Genome Mining Tool): While focused on bacteriocins, it can also identify other ribosomally synthesized and post-translationally modified peptides (RiPPs).
-
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Manual Curation and Hypothesis Generation: Analyze the output from these tools. Based on the chemical structure of this compound (which would suggest a polyketide synthase [PKS] or non-ribosomal peptide synthetase [NRPS] or a hybrid pathway), prioritize candidate BGCs. Look for genes encoding key biosynthetic enzymes such as PKSs, NRPSs, tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases), and regulatory and transport proteins.
Logical Relationship: From Genome to Candidate BGC
Caption: Workflow for identifying the candidate this compound biosynthetic gene cluster.
Functional Characterization of the Biosynthetic Pathway
Once a candidate BGC is identified, experimental validation is necessary to confirm its role in this compound biosynthesis and to elucidate the function of individual genes.
Experimental Protocol: Gene Inactivation and Heterologous Expression
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Gene Inactivation: Create targeted knockouts of key biosynthetic genes (e.g., PKS or NRPS genes) within the candidate BGC in Actinomadura sp. MK73-NF4 using CRISPR/Cas9-based genome editing or homologous recombination.
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Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions. Extract the secondary metabolites and analyze the metabolic profiles using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The abolishment of this compound production in the mutant strain would confirm the BGC's involvement.
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Heterologous Expression: Clone the entire candidate BGC into a suitable expression vector and introduce it into a genetically tractable and high-producing heterologous host, such as a well-characterized Streptomyces strain. Successful production of this compound in the heterologous host would provide definitive proof of the BGC's function.
Experimental Workflow: Gene Function Elucidation
Caption: Experimental workflow for confirming the function of the this compound BGC.
Unraveling the Biosynthetic Steps: Precursor Feeding Studies
Isotopic labeling experiments are a powerful tool to trace the incorporation of primary metabolites into the final natural product, thereby revealing the building blocks of the molecule.
Experimental Protocol: Isotopic Labeling Studies
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Precursor Selection: Based on the predicted BGC (e.g., PKS), likely precursors would include acetate, propionate, and various amino acids.
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Labeled Precursor Feeding: Supplement the culture medium of Actinomadura sp. MK73-NF4 with isotopically labeled precursors (e.g., ¹³C-labeled acetate, ¹⁵N-labeled amino acids).
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Isolation and NMR/MS Analysis: Isolate this compound from the labeled cultures. Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation. This data will provide crucial insights into the starter and extender units used by the biosynthetic machinery.
Quantitative Analysis of this compound Production
To facilitate metabolic engineering efforts, it is essential to have a robust method for quantifying the production of this compound.
Experimental Protocol: Quantitative HPLC Analysis
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Standard Curve Generation: Obtain a pure standard of this compound. Prepare a series of standard solutions of known concentrations and inject them into an HPLC system equipped with a suitable detector (e.g., UV-Vis or MS). Construct a standard curve by plotting the peak area against the concentration.
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Sample Preparation and Analysis: Prepare extracts from Actinomadura sp. MK73-NF4 cultures grown under various conditions. Analyze these extracts by HPLC under the same conditions as the standards.
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Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
Data Presentation: Quantitative Production Data (Hypothetical)
| Culture Condition | This compound Titer (mg/L) | Standard Deviation |
| Baseline Medium | 15.2 | 1.8 |
| + Precursor A | 25.8 | 2.5 |
| + Precursor B | 18.1 | 2.1 |
| Gene Overexpression X | 42.5 | 4.1 |
Conclusion and Future Outlook
The elucidation of the this compound biosynthetic pathway in Actinomadura is a greenfield area for research. The methodologies outlined in this guide provide a clear roadmap for scientists to unravel the genetic and enzymatic basis of its formation. Such knowledge will be instrumental in harnessing the full potential of this promising antibiotic through synthetic biology and metabolic engineering approaches, ultimately contributing to the fight against antimicrobial resistance. The scientific community eagerly awaits the first reports that will shed light on the biosynthesis of this intriguing natural product.
Decatromicin B: A Technical Guide to its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B, a tetronic acid derivative isolated from Actinomadura sp. MK73-NF4, has demonstrated notable potency against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. This document provides a comprehensive overview of the currently available data on the antibacterial spectrum of this compound. It includes a detailed summary of its minimum inhibitory concentrations (MICs), a description of the likely experimental protocols used for these determinations, and a discussion of its potential mechanism of action based on its chemical class. The limited availability of this compound has impeded extensive research into its specific mode of action and broader antibacterial profile.[1][2][3][4][5]
Antibacterial Spectrum of this compound
The antibacterial activity of this compound is primarily directed against Gram-positive bacteria. Quantitative data on its efficacy is summarized below.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (various strains) | Gram-positive | 0.39 - 0.78 |
| Methicillin-resistant S. aureus (MRSA) (two strains) | Gram-positive | 0.39 and 0.78 |
| Micrococcus luteus | Gram-positive | 0.78 |
| Bacillus subtilis | Gram-positive | 0.78 |
| Corynebacterium bovis | Gram-positive | 6.25 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6]
a) Broth Microdilution Method:
-
Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum preparation: The bacterial strain to be tested is cultured to a specific density (typically 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
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Inoculation: Each well of the microtiter plate containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
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Controls: Positive (bacteria and broth, no antibiotic) and negative (broth only) growth controls are included.
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Incubation: The plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 37°C for 16-20 hours).
-
Result interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
b) Agar Dilution Method:
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Preparation of agar plates: A series of agar plates (e.g., Mueller-Hinton Agar) containing serial two-fold dilutions of this compound are prepared.
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Inoculum preparation: As with the broth microdilution method, a standardized bacterial inoculum is prepared.
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Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.
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Incubation: The plates are incubated under appropriate conditions.
-
Result interpretation: The MIC is the lowest concentration of this compound that inhibits the visible growth of the bacteria on the agar surface.
Potential Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated, a fact attributed to its limited availability for research purposes.[1][2][3][4][5] However, as a member of the tetronic acid class of antibiotics, its activity may be inferred from related compounds. Tetronic acids are known to exhibit a range of biological activities, and their antibacterial effects could be attributed to several mechanisms.
One proposed mechanism for some tetronic acid derivatives is the chelation of essential metal ions, such as iron, which are crucial for bacterial survival and enzymatic function. By sequestering these ions, the antibiotic can disrupt vital metabolic processes. Another potential mode of action for this class of compounds is the inhibition of key bacterial enzymes. For instance, some tetramic acids, which are structurally related to tetronic acids, have been shown to inhibit bacterial RNA polymerase.
Conclusion
This compound exhibits potent antibacterial activity against a focused spectrum of Gram-positive bacteria, including challenging pathogens like MRSA. The available data, primarily MIC values, position it as an interesting candidate for further investigation. However, a significant knowledge gap remains concerning its precise mechanism of action and its activity against a wider range of bacterial species. Future research, contingent on the increased availability of the compound, should aim to elucidate its molecular target and explore its potential for therapeutic development.
References
- 1. scispace.com [scispace.com]
- 2. Tetronic acid derivatives from Aspergillus panamensis. Production, isolation, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) Decatromicins a and B, New Antibiotics Produced by [research.amanote.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Decatromicin B: A Technical Overview of its Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B, a natural product isolated from Actinomadura sp., has demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. This document provides a comprehensive technical guide on the currently available data regarding the effectiveness of this compound against MRSA strains. It consolidates quantitative data on its bioactivity, details the likely experimental protocols based on the primary literature, and presents visualizations of the discovery workflow and a conceptual mechanism of action. Due to the limited availability of the compound, extensive research into its precise mechanism of action and resistance development has been hampered.[1][2] This guide, therefore, serves as a foundational resource based on the initial discovery and characterization of this promising anti-MRSA agent.
Quantitative Assessment of Anti-MRSA Activity
The in vitro efficacy of this compound against MRSA has been quantified through the determination of its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against MRSA and other Gram-Positive Bacteria
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) Strain 1 | 0.39 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) Strain 2 | 0.78 |
| Staphylococcus aureus | Multiple Strains | 0.39 - 0.78 |
| Micrococcus luteus | - | 0.78 |
| Bacillus subtilis | - | 0.78 |
| Corynebacterium bovis | - | 6.25 |
Data sourced from the primary literature as cited by commercial suppliers.
Experimental Protocols
The following methodologies are based on the standard practices for antimicrobial susceptibility testing and are consistent with the details provided in the initial discovery of Decatromicins.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values of this compound were likely determined using a broth microdilution method according to the standards of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Bacterial Strain Preparation: MRSA strains are cultured on an appropriate agar medium, such as Mueller-Hinton agar, and incubated to achieve logarithmic growth. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL) in Mueller-Hinton broth.
-
Antibiotic Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth. A range of concentrations is tested to determine the inhibitory threshold.
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and only the broth (negative control) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
Visualizations
Discovery and Initial Evaluation Workflow
The following diagram illustrates the general workflow from the discovery of a novel antibiotic-producing microorganism to the initial assessment of its lead compounds.
Conceptual Mechanism of Action
While the precise molecular target of this compound is unknown, a general conceptual diagram of its antibacterial action can be proposed. As a potent inhibitor of a critical cellular process, it likely disrupts a fundamental pathway necessary for bacterial survival.
Discussion and Future Directions
The initial findings on this compound are promising, showcasing its potent activity against MRSA. The low MIC values suggest that it could be a candidate for further development. However, the lack of available research since its discovery in 1999 presents a significant knowledge gap.[1][2]
Future research should focus on:
-
Total Synthesis: Developing a synthetic route for this compound to ensure a stable supply for further research.
-
Mechanism of Action Studies: Identifying the specific molecular target of this compound to understand its mode of action and potential for resistance development.
-
Spectrum of Activity: Broadening the scope of tested pathogens to include other multidrug-resistant bacteria.
-
In vivo Efficacy and Toxicity: Evaluating the effectiveness and safety of this compound in animal models of MRSA infection.
References
Preliminary Toxicity Profile of Decatromicin B: A Technical Overview for Drug Development Professionals
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decatromicin B is a novel antibiotic isolated from Actinomadura sp. with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique tetronic acid structure presents a promising scaffold for the development of new antibacterial agents.[1][2] However, a comprehensive evaluation of its safety profile is paramount prior to further clinical development. It has been noted that the limited availability of this compound has impeded extensive investigation into its full antibacterial spectrum and mechanism of action.[1][2] This document outlines a proposed framework for the preliminary toxicity assessment of this compound, detailing essential in vivo and in vitro studies. The following sections provide standardized experimental protocols and data presentation formats to guide researchers in this critical phase of drug development.
Acute Oral Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance following a single high-dose exposure. The data from these studies are crucial for classifying the substance's toxicity and for selecting appropriate doses for subsequent, longer-term studies.
Quantitative Data Summary
The following table is a template for summarizing the key findings from an acute oral toxicity study of this compound, conducted in accordance with OECD Guideline 423.[3][4][5][6][7]
| Parameter | Observation/Value |
| LD₅₀ (Median Lethal Dose) | Data Not Available |
| Toxicity Class | Data Not Available |
| Clinical Signs of Toxicity | e.g., Sedation, lethargy, piloerection, etc. |
| Body Weight Changes | e.g., Mean weight loss/gain post-administration |
| Gross Necropsy Findings | e.g., Abnormalities in organs and tissues |
Experimental Protocol: Acute Oral Toxicity (OECD 423)
This protocol is based on the Acute Toxic Class Method (OECD Guideline 423).[3][4][5][6][7]
Objective: To determine the acute oral toxicity of this compound.
Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar), female nulliparous and non-pregnant.
-
Age: 8-12 weeks old.
-
Housing: Housed in appropriate cages with a 12-hour light/dark cycle.
-
Diet: Standard laboratory diet and water available ad libitum, with a brief fasting period before dosing.
Methodology:
-
Dose Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
-
Dose Administration: A single dose is administered by oral gavage. The volume should not exceed 2 mL/100g of body weight for aqueous solutions.
-
Dose Levels: A stepwise procedure is used, starting with a dose of 300 mg/kg or 2000 mg/kg depending on the expected toxicity. Subsequent dose levels (5, 50, 300, 2000 mg/kg) are selected based on the mortality observed in the previous step.[7] Each step uses three animals.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
Sub-acute Toxicity
Sub-acute toxicity studies provide information on the adverse effects of a substance following repeated administration over a 28-day period. These studies help to identify target organs of toxicity and to establish a no-observed-adverse-effect level (NOAEL).
Quantitative Data Summary
The following tables are templates for summarizing the hematological and biochemical findings from a 28-day sub-acute oral toxicity study of this compound, based on OECD Guideline 407.[8][9][10][11]
Table 2.1: Hematological Parameters
| Parameter | Control Group | Low Dose Group | Mid Dose Group | High Dose Group |
| Hemoglobin (g/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Hematocrit (%) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Red Blood Cell Count (x10⁶/µL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| White Blood Cell Count (x10³/µL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Platelet Count (x10³/µL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Table 2.2: Biochemical Parameters
| Parameter | Control Group | Low Dose Group | Mid Dose Group | High Dose Group |
| Alanine Aminotransferase (ALT) (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Aspartate Aminotransferase (AST) (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Alkaline Phosphatase (ALP) (U/L) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Blood Urea Nitrogen (BUN) (mg/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Creatinine (mg/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Total Protein (g/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
| Albumin (g/dL) | Value ± SD | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocol: Sub-acute Oral Toxicity (OECD 407)
This protocol is based on the Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD Guideline 407).[8][9][10][11]
Objective: To evaluate the sub-acute oral toxicity of this compound.
Test System:
-
Species: Rat (e.g., Sprague-Dawley or Wistar).
-
Number of Animals: At least 5 males and 5 females per group.
-
Housing and Diet: As per acute toxicity protocol.
Methodology:
-
Dose Formulation: Prepared daily and administered at a consistent time.
-
Dose Administration: Daily oral gavage for 28 days.
-
Dose Levels: A control group and at least three dose levels (low, mid, high) are used.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical biochemistry analysis.
-
Pathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for histopathological examination.
Genotoxicity
Genotoxicity assays are employed to detect substances that can induce genetic damage such as gene mutations and chromosomal aberrations.
Quantitative Data Summary
The following tables are templates for summarizing the results from the Ames test and the in vivo micronucleus assay for this compound.
Table 3.1: Ames Test Results
| Strain | S9 Activation | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Ratio |
| TA98 | Without | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |
| TA98 | With | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |
| TA100 | Without | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |
| TA100 | With | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |
| TA1535 | Without | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |
| TA1535 | With | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |
| TA1537 | Without | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |
| TA1537 | With | e.g., 0, 10, 50, 100, 500 | Value ± SD | Value |
Table 3.2: In Vivo Micronucleus Assay Results
| Dose (mg/kg) | Sex | Number of Animals | Frequency of Micronucleated Polychromatic Erythrocytes (MN-PCEs) per 2000 PCEs | % PCEs |
| Vehicle Control | M/F | e.g., 5/5 | Value ± SD | Value ± SD |
| Low Dose | M/F | e.g., 5/5 | Value ± SD | Value ± SD |
| Mid Dose | M/F | e.g., 5/5 | Value ± SD | Value ± SD |
| High Dose | M/F | e.g., 5/5 | Value ± SD | Value ± SD |
| Positive Control | M/F | e.g., 5/5 | Value ± SD | Value ± SD |
Experimental Protocols
This protocol is based on the OECD Guideline 471 for the bacterial reverse mutation test.[12][13][14]
Objective: To evaluate the mutagenic potential of this compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[15]
Test System:
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver).[13][14]
Methodology:
-
Plate Incorporation Method: this compound at various concentrations, the bacterial culture, and either S9 mix or a buffer are mixed with molten top agar.
-
Incubation: The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that can grow in the absence of histidine) is counted.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control.
This protocol is based on the OECD Guideline 474 for the mammalian erythrocyte micronucleus test.[16][17][18][19]
Objective: To determine if this compound induces chromosomal damage in the bone marrow of mammals.[17]
Test System:
-
Species: Mouse (e.g., CD-1 or BALB/c).
-
Number of Animals: At least 5 males and 5 females per group.
Methodology:
-
Dose Administration: The test substance is administered once or twice via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Dose Levels: A vehicle control, a positive control (e.g., cyclophosphamide), and at least three dose levels of this compound are used.
-
Sample Collection: Bone marrow is collected 24 and 48 hours after the last administration.
-
Slide Preparation: Bone marrow smears are prepared on slides and stained.
-
Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring at least 2000 PCEs per animal. The ratio of polychromatic to normochromatic erythrocytes (%PCEs) is also calculated to assess cytotoxicity.
-
Data Analysis: A significant, dose-related increase in the frequency of MN-PCEs in treated groups compared to the vehicle control indicates a positive result.
Visualizations
Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following are examples of how Graphviz can be used to create clear and informative visualizations relevant to toxicity studies.
Experimental Workflow for Preliminary Toxicity Assessment
Caption: Workflow for the preliminary toxicity assessment of this compound.
Hypothetical Signaling Pathway for Drug-Induced Hepatotoxicity
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. oecd.org [oecd.org]
- 7. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 8. Subacute toxicity testing as per oecd guidelines tulsi 407 | PPTX [slideshare.net]
- 9. scribd.com [scribd.com]
- 10. Subacute toxicity study [bio-protocol.org]
- 11. ecetoc.org [ecetoc.org]
- 12. measurlabs.com [measurlabs.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. criver.com [criver.com]
- 19. Micronucleus test - Wikipedia [en.wikipedia.org]
Navigating the Challenges of Decatromicin B: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Decatromicin B, a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), presents both opportunities and challenges in drug development. A critical hurdle in advancing this promising molecule lies in its physicochemical properties, particularly its solubility and stability in various solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines robust experimental protocols for its stability assessment, addressing a key knowledge gap noted by suppliers that the lack of availability has hindered extensive investigation into its properties.
Core Concepts: Solubility and Stability
The therapeutic efficacy and manufacturability of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility and stability. Solubility dictates the bioavailability and formulation possibilities, while stability ensures that the molecule retains its desired potency and safety profile throughout its shelf life. For a complex molecule like this compound, understanding its behavior in different solvents and under various stress conditions is paramount for successful preclinical and clinical development.
Solubility Profile of this compound
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments from various suppliers provide a foundational understanding of its solubility in common laboratory solvents. This information is crucial for the preparation of stock solutions and for initial formulation development.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for initial in vitro testing. |
| Dimethylformamide (DMF) | Soluble | An alternative polar aprotic solvent. |
| Ethanol | Soluble | A common solvent for drug formulation. |
| Methanol | Soluble | Another protic solvent suitable for solubilization. |
| Water | Poor Solubility | Indicates challenges for aqueous formulations. |
Source: Bioaustralis Fine Chemicals, Cayman Chemical
The poor water solubility of this compound necessitates the use of organic solvents for creating stock solutions. For researchers, it is imperative to note that while DMSO is a common solvent for in vitro assays, its potential for cytotoxicity and interference with biological assays must be carefully considered and controlled for.
Stability of this compound: Considerations and Experimental Protocols
To rigorously characterize the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to induce degradation to an extent of 5-20%, which is generally sufficient to develop and validate a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., Methanol or a mixture of Acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will serve as the stock solution for all stress conditions.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M hydrochloric acid (HCl).
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature, monitoring at shorter time intervals (e.g., 30 minutes, 1, 2, 4 hours) due to the potential for rapid degradation.
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Monitor at various time points (e.g., 2, 4, 8, 24 hours).
-
Dilute the aliquots with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Transfer a portion of the stock solution to a tightly sealed vial.
-
Expose the solution to a high temperature (e.g., 70°C) in a calibrated oven.
-
Analyze samples at predetermined intervals (e.g., 24, 48, 72 hours).
-
-
Photolytic Degradation:
-
Expose a portion of the stock solution in a photostable, transparent container to a light source with a specific illumination (e.g., as per ICH Q1B guidelines, overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.
-
Analyze samples at appropriate time points.
-
3. Analytical Method:
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. The method should be capable of separating the intact this compound from all potential degradation products.
-
Recommended HPLC Parameters (starting point for method development):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10-20 µL.
-
4. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point under each stress condition.
-
Assess the peak purity of the this compound peak to ensure no co-eluting degradation products.
-
The mass balance should be calculated to account for all the material after degradation.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate the key processes.
Caption: Workflow for Forced Degradation Study of this compound.
Investigating the Mode of Action: A General Workflow
As the precise signaling pathway for this compound is not well-documented, a generalized workflow for elucidating the mode of action of a novel antibiotic is presented. This provides a logical framework for researchers entering this area of investigation.
Caption: General Workflow for Elucidating Antibiotic Mode of Action.
Conclusion
While the publicly available data on the solubility and stability of this compound is currently sparse, this guide provides a framework for researchers to systematically approach these critical aspects of drug development. The qualitative solubility data serves as a starting point for handling and initial formulation efforts. The detailed experimental protocol for forced degradation studies, based on established pharmaceutical guidelines, offers a robust methodology to generate crucial stability data. By employing a stability-indicating HPLC method, researchers can accurately quantify the degradation of this compound and identify potential degradants. The provided workflows, visualized through Graphviz diagrams, offer clear and actionable roadmaps for these investigations. As more data on this compound becomes available, a more refined understanding of its properties will undoubtedly accelerate its journey from a promising antibiotic candidate to a potential therapeutic reality.
An In-depth Technical Guide to the Natural Variants and Analogs of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decatromicin B, a member of the spirotetronate class of polyketides, has demonstrated significant promise as an antibacterial agent, particularly against multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the known natural variants of this compound, primarily Decatromicin A, and discusses the limited exploration into its synthetic analogs. The document details the isolation of these natural products from Actinomadura species, their structural elucidation, and a comparative analysis of their biological activities. Emphasis is placed on quantitative data, presented in structured tables for clear comparison. Detailed experimental protocols for isolation and characterization, extracted from seminal literature, are provided to facilitate replication and further research. Furthermore, this guide explores the potential mechanism of action of Decatromicins by drawing parallels with other spirotetronate antibiotics and presents logical workflows for future research and development in this area.
Introduction to this compound and its Natural Variants
This compound is a structurally complex antibiotic isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1] It belongs to the spirotetronate family of natural products, which are characterized by a distinctive spirocyclic tetronic acid moiety embedded within a macrocyclic lactone. The initial discovery in 1999 also reported a closely related natural variant, Decatromicin A.[1] Both compounds exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]
More recently, in 2022, further investigation of another Actinomadura sp. strain, A30804, led to the isolation of several new natural variants, designated as Decatromicins C-G.[3] This discovery highlights the chemical diversity within this family of natural products and provides a valuable opportunity for structure-activity relationship (SAR) studies.
Quantitative Biological Activity
The antibacterial activity of this compound and its natural variants has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) is the primary metric used for comparison. The available data is summarized in the tables below.
Table 1: Antibacterial Activity of Decatromicin A and B
| Microorganism | MIC (µg/mL) |
| Decatromicin A | |
| Staphylococcus aureus FDA 209P | 0.78 |
| Staphylococcus aureus Smith | 0.78 |
| Staphylococcus aureus MRSA No. 6 | 0.78 |
| Staphylococcus aureus MRSA No. 15 | 1.56 |
| Micrococcus luteus PCI 1001 | 1.56 |
| Bacillus subtilis PCI 219 | 1.56 |
| Corynebacterium bovis 1810 | 12.5 |
Data extracted from Momose et al., 1999.[1]
Table 2: Antibacterial Activity of Decatromicins B and C-G against Staphylococcus aureus (MRSA)
| Compound | MIC (µM) |
| This compound | 1-3 |
| Decatromicin C | >100 |
| Decatromicin D | 50-100 |
| Decatromicin E | 50-100 |
| Decatromicin F | 25-50 |
| Decatromicin G | 25-50 |
Data extracted from Bae et al., 2022.[3]
Experimental Protocols
Fermentation and Isolation of Decatromicins A and B
The following protocol is based on the methods described by Momose et al., 1999.[1]
-
Producing Organism: Actinomadura sp. MK73-NF4.
-
Fermentation Medium: A suitable medium for the cultivation of Actinomadura sp. containing sources of carbon, nitrogen, and inorganic salts.
-
Cultivation: The producing strain is cultured under aerobic conditions in the fermentation medium.
-
Extraction: The culture broth is centrifuged to separate the mycelium and supernatant. The mycelium is extracted with acetone, and the acetone extract is concentrated. The concentrate is then extracted with ethyl acetate. The supernatant is also extracted with ethyl acetate.
-
Purification:
-
The combined ethyl acetate extracts are concentrated to an oily residue.
-
The residue is subjected to silica gel column chromatography.
-
Active fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) using a gradient of acetonitrile in water.
-
Fractions containing Decatromicin A and B are collected and lyophilized to yield purified compounds.
-
Structure Elucidation
The structures of Decatromicins A and B were determined using a combination of spectroscopic techniques as described by Momose et al., 1999.[4]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are acquired to identify the types and number of protons and carbons.
-
Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of the atoms and build the planar structure of the molecule.
-
-
UV-Visible Spectroscopy: The UV-Vis spectrum provides information about the chromophores present in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups.
Synthetic Analogs and Structure-Activity Relationships (SAR)
The development of synthetic analogs of this compound is an area with limited reported research. The structural complexity of the molecule presents a significant synthetic challenge. However, the discovery of new natural variants (Decatromicins C-G) provides valuable insights into the structure-activity relationships of this class of compounds.
-
The Dichloropyrrole Moiety: The difference between Decatromicin A (monochloro) and this compound (dichloro) suggests that the second chlorine atom enhances antibacterial activity.
-
Substitutions on the Decalin Ring System: The variations in the side chains of Decatromicins C-G and their reduced activity compared to this compound indicate that modifications at these positions can significantly impact potency.
Future research into synthetic analogs could focus on simplifying the macrocyclic structure while retaining the key pharmacophoric elements, such as the spirotetronate and dichlorropyrrole moieties.
Putative Mechanism of Action
The precise molecular mechanism of action of this compound has not been definitively elucidated. However, based on studies of other spirotetronate antibiotics, a plausible hypothesis can be formulated. Many spirotetronates are known to interfere with bacterial fatty acid synthesis, specifically by inhibiting the FabF enzyme (β-ketoacyl-ACP synthase II).[5]
A proposed logical workflow for investigating the mechanism of action of this compound is outlined below.
References
- 1. (PDF) Decatromicins a and B, New Antibiotics Produced by [research.amanote.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Antibacterial Spirotetronate Polyketides from an Actinomadura sp. Strain A30804 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
total synthesis of Decatromicin B experimental protocol
Application Notes and Protocols: Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Note on Total Synthesis: As of late 2025, a total synthesis of this compound has not been reported in peer-reviewed scientific literature. The lack of a synthetic route has been cited as a factor hindering further investigation into its mode of action and full antibacterial spectrum[1][2]. The following document provides a summary of the known biological and chemical properties of this compound and presents a conceptual strategy for its total synthesis based on established methodologies for structurally related spirotetronate antibiotics. The experimental protocols described are therefore hypothetical and intended to serve as a guide for future research endeavors.
Introduction to this compound
This compound is a complex polyketide natural product belonging to the spirotetronate class of antibiotics. It was first isolated in 1999 from the bacterium Actinomadura sp.[1][2]. Structurally, it is characterized by a tetronic acid moiety spiro-linked to a cyclohexene ring, which is embedded within a larger macrocyclic structure. The molecule also features a glycosidically linked dichloropyrrole amide unit, which is crucial for its biological activity. The full structure of this compound was elucidated through extensive NMR spectroscopy experiments[3].
This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains[4][5]. Its novel structure and potent activity make it an attractive target for total synthesis, which would enable further biological evaluation and the generation of analogues to establish structure-activity relationships.
Biological Activity
This compound is a potent inhibitor of several Gram-positive bacterial strains. The available quantitative data on its minimum inhibitory concentrations (MIC) are summarized below. The MIC is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a given strain of bacteria[6].
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (various strains) | 0.39 - 0.78 | [4][5] |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78 | [4][5] |
| Micrococcus luteus | 0.78 | [4][5] |
| Bacillus subtilis | 0.78 | [4][5] |
| Corynebacterium bovis | 6.25 | [4][5] |
Conceptual Total Synthesis Strategy
The proposed strategy for the total synthesis of this compound is based on convergent principles successfully applied to other complex spirotetronate natural products, such as Chlorothricolide and the Abyssomicins[7][8][9][10]. The synthesis would involve the preparation of three key fragments: the dichloropyrrole amino sugar, the spirotetronate core, and the macrocyclic side chain, followed by their strategic assembly.
Retrosynthetic Analysis
A plausible retrosynthetic analysis is outlined below. The primary disconnections are the glycosidic linkage and the ester bond forming the macrocycle. This approach breaks down the complex target molecule into more manageable synthetic intermediates.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. idexx.com [idexx.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Abyssomicin C [aua.gr]
- 9. Spirotetronate Polyketides as Leads in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Marine Spirotetronates: Biosynthetic Edifices That Inspire Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Decatromicin B from Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent polyketide antibiotic belonging to the spirotetronate class, produced by the actinomycete, Actinomadura sp.[1][2]. It exhibits significant antibacterial activity, notably against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][3]. The complex structure of this compound, featuring a macrocyclic lactone with a tetronic acid moiety, presents a unique challenge and opportunity for natural product purification and drug development[2][3].
These application notes provide a comprehensive overview and detailed protocols for the purification of this compound from Actinomadura sp. culture. The methodologies described are based on established literature and are intended to guide researchers in the isolation and purification of this promising antibiotic for further study and development.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C45H56Cl2N2O10 | [4] |
| Molecular Weight | 855.9 g/mol | [4] |
| Appearance | To be determined upon purification | - |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility. | [4] |
| Purity (Commercially available) | >95% by HPLC | [4] |
| Long Term Storage | -20°C | [4] |
Purification Workflow
The purification of this compound from a fermentation culture is a multi-step process designed to isolate the compound from a complex mixture of cellular components and other secondary metabolites. The general workflow involves fermentation, extraction, and a series of chromatographic separations.
Caption: A generalized workflow for the purification of this compound.
Experimental Protocols
The following protocols are based on methodologies described for the isolation of this compound and similar spirotetronate polyketides[1]. Researchers should note that optimization of these protocols may be necessary depending on the specific Actinomadura strain, fermentation conditions, and available equipment.
Protocol 1: Large-Scale Fermentation of Actinomadura sp.
Objective: To produce a sufficient quantity of this compound through fermentation for subsequent purification.
Materials:
-
Actinomadura sp. strain MK73-NF4 or a similar producing strain
-
Seed culture medium (e.g., ISP2 medium)
-
Production culture medium (specific composition to be optimized, but generally rich in carbon and nitrogen sources)
-
Shake flasks or fermenter
-
Incubator shaker or fermenter vessel
Procedure:
-
Inoculum Preparation: Inoculate a loopful of Actinomadura sp. from a slant into a flask containing seed culture medium. Incubate at 28-30°C with shaking at 180-220 rpm for 2-3 days, or until good growth is observed.
-
Production Culture: Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Incubate the production culture at 28-30°C for 7-10 days. Monitor the production of this compound periodically by taking small samples and analyzing them by HPLC or bioassay against a sensitive organism like S. aureus.
-
Harvest: After the optimal fermentation time, harvest the culture broth for extraction.
Protocol 2: Extraction of this compound from Culture Broth
Objective: To extract this compound from the fermentation broth into an organic solvent.
Materials:
-
Harvested culture broth
-
Organic solvent (e.g., ethyl acetate, butyl acetate)
-
Centrifuge or filtration apparatus
-
Separatory funnel or liquid-liquid extraction equipment
-
Rotary evaporator
Procedure:
-
Cell Separation: Separate the mycelium from the culture broth by centrifugation or filtration. The target compound may be present in both the mycelium and the supernatant, so both should be processed.
-
Extraction of Supernatant: Adjust the pH of the supernatant to a slightly acidic or neutral range. Extract the supernatant with an equal volume of ethyl acetate three times. Pool the organic layers.
-
Extraction of Mycelium: Homogenize the mycelial cake with a solvent like acetone or methanol to extract the intracellular compounds. Filter the mixture and evaporate the solvent. Resuspend the residue in water and extract with ethyl acetate as in step 2.
-
Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 3: Chromatographic Purification of this compound
Objective: To purify this compound from the crude extract using a series of chromatographic steps. This is a generalized protocol and will require optimization based on bioassay results of the collected fractions.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, chloroform)
-
HPLC system (preparative or semi-preparative)
-
C18 reverse-phase HPLC column
-
Acetonitrile, water, and modifiers (e.g., formic acid, trifluoroacetic acid) for HPLC
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Initial Fractionation (Silica Gel Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by gradients of ethyl acetate in methanol.
-
Collect fractions and monitor by TLC and bioassay.
-
-
Bioassay-Guided Fractionation:
-
Test the collected fractions for antibacterial activity against a sensitive strain (e.g., S. aureus).
-
Pool the active fractions that show the presence of a compound with the expected characteristics of this compound.
-
-
Further Purification (Reverse-Phase HPLC):
-
Concentrate the pooled active fractions.
-
Dissolve the residue in a suitable solvent (e.g., methanol) and filter.
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute with a gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes). The use of an acid modifier like 0.1% formic acid can improve peak shape.
-
Monitor the elution profile at a suitable wavelength (e.g., determined by UV-Vis scan of a partially purified sample).
-
Collect the peak corresponding to this compound.
-
-
Purity Assessment and Final Product:
-
Assess the purity of the final product by analytical HPLC.
-
Confirm the identity of the purified compound by mass spectrometry and NMR spectroscopy.
-
Evaporate the solvent from the pure fractions to obtain purified this compound.
-
Quantitative Data
The following table presents hypothetical quantitative data for the purification of this compound. Actual yields and purity will vary depending on the specific experimental conditions. Researchers should generate their own data to accurately reflect their purification process.
| Purification Step | Total Weight/Volume | This compound Concentration (µg/mL or µg/mg) | Total this compound (mg) | Purity (%) | Yield (%) |
| Fermentation Broth | 10 L | To be determined | - | <1 | 100 |
| Crude Extract | 5 g | To be determined | - | ~5 | To be determined |
| Silica Gel Chromatography (Active Fractions) | 500 mg | To be determined | - | ~40 | To be determined |
| Preparative HPLC (Purified Fractions) | 50 mg | >950 µg/mg | 47.5 | >95 | To be determined |
Logical Relationships in Purification
The purification process is guided by the principle of sequentially removing impurities based on the differing physicochemical properties of this compound and the contaminants.
Caption: Logical flow of the purification strategy.
Concluding Remarks
The purification of this compound from Actinomadura sp. culture is a challenging yet rewarding process. The protocols and information provided herein serve as a comprehensive guide for researchers. Success in obtaining high-purity this compound will depend on careful execution of these steps and diligent optimization of the process parameters. The potent biological activity of this compound makes it a valuable target for further research and development in the fight against antibiotic-resistant bacteria.
References
Application Note: Determination of Decatromicin B Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
Introduction
Decatromicins are novel antibiotics produced by the actinomycete strain Actinomadura sp. MK73-NF4.[1] With demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), Decatromicin B represents a promising candidate for further drug development.[1] A critical step in the preclinical evaluation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4] This value is fundamental for assessing antimicrobial potency, determining susceptibility breakpoints, and guiding therapeutic dosage decisions.[5][6]
This application note provides a detailed protocol for determining the MIC of this compound against various bacterial strains using the broth microdilution method. This method is widely recommended by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for its reliability and efficiency.[6]
Principle of the Method
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium.[7][8][9] The assay is typically performed in a 96-well microtiter plate format.[10] Following a specified incubation period, the wells are visually inspected for bacterial growth, often indicated by turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[10][11] This quantitative result is essential for evaluating the in vitro efficacy of the compound.[12]
Experimental Workflow
Caption: Workflow for Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution MIC Assay
This protocol is adapted from standardized methods for aerobic bacteria and should be performed under aseptic conditions.[7][13]
I. Materials and Reagents
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile[4]
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains for testing (e.g., Staphylococcus aureus ATCC® 29213™, clinical isolates)
-
Tryptic Soy Agar (TSA) or other suitable non-selective agar plates
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Microplate reader (optional, for measuring optical density at 600 nm)
-
Sterile reagent reservoirs
II. Preparation of this compound Stock Solution
-
Accurately weigh the this compound powder.
-
Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Prepare an intermediate working solution by diluting the stock solution in sterile CAMHB to twice the highest concentration to be tested (e.g., if the highest test concentration is 64 µg/mL, prepare a 128 µg/mL working solution).[14] Keep this solution on ice.
III. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common method is to dilute the 0.5 McFarland suspension 1:150 in broth, which will be further diluted 1:1 when added to the wells.[10]
IV. Assay Procedure (96-Well Plate)
-
Dispense 50 µL of sterile CAMHB into wells 2 through 11 of each row to be used in the 96-well plate. Well 12 will serve as a sterility control (broth only).
-
Add 100 µL of the this compound working solution (e.g., 128 µg/mL) to well 1 of each corresponding row.
-
Perform a twofold serial dilution:
-
Transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Transfer 50 µL from well 2 to well 3. Mix thoroughly.
-
Continue this process down to well 10.
-
After mixing well 10, discard 50 µL. Wells 1 through 10 now contain 50 µL of serially diluted drug.
-
-
Well 11 will serve as the growth control, containing no drug.
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step III) to wells 1 through 11. This brings the final volume in each well to 100 µL and dilutes the drug concentrations to the final desired range (e.g., 64 µg/mL down to 0.125 µg/mL). The final bacterial concentration will be ~5 x 10⁵ CFU/mL.[10]
-
Add 100 µL of uninoculated CAMHB to well 12 to serve as the sterility (negative) control.
-
Seal the plate or use a lid to prevent evaporation and contamination.
V. Incubation and Reading Results
-
Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.[9]
-
Following incubation, visually inspect the wells for turbidity. A button of bacterial growth at the bottom of the well indicates resistance at that concentration.
-
The sterility control (well 12) should show no growth (be clear).
-
The growth control (well 11) should show distinct turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[6]
-
Optionally, results can be read using a microplate reader at 600 nm. The MIC is the lowest drug concentration that shows an optical density reading similar to the negative control.
Data Presentation and Interpretation
The results of an MIC assay are typically presented in a table format, allowing for clear comparison across different bacterial strains.
Table 1: Example MIC Data for this compound
| Bacterial Strain | This compound MIC (µg/mL) | Interpretation |
| S. aureus ATCC® 29213™ | 1 | Quality Control (within range) |
| S. aureus (MRSA Isolate 1) | 0.5 | Susceptible |
| S. aureus (MRSA Isolate 2) | 1 | Susceptible |
| E. faecium (VRE Isolate 1) | 16 | Intermediate |
| P. aeruginosa ATCC® 27853™ | >64 | Resistant |
Interpretation of Results:
-
Susceptible (S): The MIC is at a concentration that is likely to be achievable in the body with standard dosing, suggesting the antibiotic may be effective.[5]
-
Intermediate (I): The MIC is in a range where the outcome may be uncertain. The drug could be effective in body sites where it concentrates or if a higher dose can be used.[5]
-
Resistant (R): The MIC is at a concentration that is not likely to be achievable in the body. The antibiotic is unlikely to be effective.[5]
Note: The interpretive categories (S, I, R) are based on established breakpoints, which are determined by regulatory bodies and require extensive clinical and pharmacological data. For a novel compound like this compound, these breakpoints are not yet established. The raw MIC value is therefore the primary data point for evaluating potency and guiding further development. An MIC value for one antibiotic cannot be directly compared to the MIC value for another antibiotic.[15]
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idexx.dk [idexx.dk]
- 3. dickwhitereferrals.com [dickwhitereferrals.com]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchgate.net [researchgate.net]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. m.youtube.com [m.youtube.com]
- 12. apec.org [apec.org]
- 13. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. idexx.com [idexx.com]
Application Notes and Protocols for Determining the Mechanism of Action of Decatromicin B
Introduction
The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Decatromicin B is a novel compound with demonstrated antibacterial activity. A critical step in the preclinical development of any new antibiotic is the elucidation of its mechanism of action (MOA). Understanding the MOA is crucial for optimizing lead compounds, predicting potential resistance mechanisms, and identifying possible off-target effects.
These application notes provide a tiered strategy of in vitro assays to systematically investigate the MOA of this compound, starting with broad screening to identify the general cellular process affected, followed by specific enzymatic assays to pinpoint the molecular target. The protocols are intended for researchers, scientists, and drug development professionals.
Tier 1: Macromolecular Synthesis Inhibition Assay
Application Note: This assay provides a rapid, high-level assessment of the cellular pathway targeted by a novel antibiotic. By measuring the incorporation of radiolabeled precursors into essential macromolecules (DNA, RNA, protein, and cell wall), it is possible to determine if this compound selectively inhibits one of these fundamental processes.[1][2][3] This initial screen is vital for guiding subsequent, more specific target identification efforts.
Experimental Protocol: Macromolecular Synthesis Assay
-
Bacterial Culture Preparation: Grow a susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) to the mid-logarithmic phase in a suitable broth medium.
-
Assay Setup: Aliquot the bacterial culture into a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and positive controls known to inhibit specific pathways (e.g., Ciprofloxacin for DNA synthesis, Rifampicin for RNA synthesis, Chloramphenicol for protein synthesis, and Vancomycin for cell wall synthesis).
-
Radiolabeled Precursor Addition: To separate sets of wells for each pathway, add one of the following radiolabeled precursors:
-
DNA Synthesis: [³H]-thymidine
-
RNA Synthesis: [³H]-uridine
-
Protein Synthesis: [³H]-leucine
-
Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine (for Gram-positive bacteria)
-
-
Incubation: Incubate the plates at 37°C for a defined period (e.g., 30-60 minutes) to allow for precursor incorporation.
-
Precipitation: Stop the incorporation by adding cold 10% trichloroacetic acid (TCA). This will precipitate the macromolecules.
-
Harvesting and Washing: Harvest the precipitated material onto glass fiber filters using a cell harvester. Wash the filters with 5% TCA and then with ethanol to remove unincorporated precursors.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each macromolecular synthesis pathway at each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of precursor incorporation) for each pathway.
Data Presentation: Hypothetical Macromolecular Synthesis Inhibition by this compound
| Macromolecular Pathway | Radiolabeled Precursor | Positive Control | This compound IC₅₀ (µg/mL) | Positive Control IC₅₀ (µg/mL) |
| DNA Synthesis | [³H]-thymidine | Ciprofloxacin | 0.5 | 0.2 |
| RNA Synthesis | [³H]-uridine | Rifampicin | > 50 | 0.1 |
| Protein Synthesis | [³H]-leucine | Chloramphenicol | > 50 | 2.5 |
| Cell Wall Synthesis | [¹⁴C]-GlcNAc | Vancomycin | > 50 | 0.8 |
Based on these hypothetical results, this compound selectively inhibits DNA synthesis, warranting further investigation into targets involved in this pathway.
Workflow Diagram
Tier 2: Specific Target Identification - Bacterial Topoisomerase Assays
Application Note: Based on the initial screen suggesting inhibition of DNA synthesis, the next logical step is to investigate specific enzymes essential for DNA replication. Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are validated and highly important antibacterial targets.[4][5][6] DNA gyrase introduces negative supercoils into DNA, a process crucial for initiating replication, while topoisomerase IV is primarily responsible for decatenating (unlinking) daughter chromosomes after replication. Assays that measure the inhibition of these specific enzymatic activities can confirm if this compound targets one or both of these enzymes.
Protocol 1: DNA Gyrase Supercoiling Assay
Principle: This assay measures the ATP-dependent introduction of negative supercoils into a relaxed plasmid DNA substrate by DNA gyrase. Inhibitors of this process will result in a lower proportion of supercoiled DNA, which can be resolved from the relaxed form by agarose gel electrophoresis.[4][5]
Experimental Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of this compound.
-
Enzyme Addition: Add a sufficient amount of purified E. coli DNA gyrase enzyme (e.g., 1 unit) to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a final concentration of 1% SDS and 25 mM EDTA.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel in TBE buffer at a constant voltage until there is adequate separation between the supercoiled and relaxed DNA bands.
-
Visualization and Analysis: Stain the gel with ethidium bromide or a safer alternative like SYBR Safe. Visualize the DNA bands under UV light. The supercoiled form migrates faster than the relaxed form. Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the supercoiling activity (IC₅₀).
Data Presentation: Hypothetical DNA Gyrase Supercoiling Inhibition
| Compound | Target Enzyme | Substrate | IC₅₀ (µg/mL) |
| This compound | E. coli DNA Gyrase | Relaxed pBR322 | 1.2 |
| Novobiocin (Control) | E. coli DNA Gyrase | Relaxed pBR322 | 0.1 |
Diagram: Principle of DNA Gyrase Supercoiling Assay
Protocol 2: Topoisomerase IV Decatenation Assay
Principle: This assay assesses the ability of topoisomerase IV to resolve catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual circular DNA molecules.[6][7] Since the large kDNA network cannot enter the agarose gel, successful decatenation is observed by the appearance of bands corresponding to minicircular DNA. Inhibition of this activity by this compound will result in the kDNA remaining at the origin of the gel.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, 1 mM ATP, 200 ng of kDNA (from Crithidia fasciculata), and varying concentrations of this compound.
-
Enzyme Addition: Add purified E. coli topoisomerase IV enzyme to start the reaction.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction with SDS/EDTA stop buffer.
-
Gel Electrophoresis: Analyze the samples on a 1% agarose gel.
-
Visualization and Analysis: Stain and visualize the gel. The catenated kDNA will remain in the loading well, while the decatenated minicircles will migrate into the gel. Quantify the reduction in decatenated product to determine the IC₅₀.
Data Presentation: Hypothetical Topoisomerase IV Decatenation Inhibition
| Compound | Target Enzyme | Substrate | IC₅₀ (µg/mL) |
| This compound | E. coli Topoisomerase IV | kDNA | 25.0 |
| Ciprofloxacin (Control) | E. coli Topoisomerase IV | kDNA | 5.0 |
Protocol 3: Topoisomerase-Mediated DNA Cleavage Assay
Principle: Some topoisomerase inhibitors, known as "poisons," act by stabilizing the covalent enzyme-DNA intermediate, called the cleavage complex.[8] This leads to an accumulation of double-strand breaks in the DNA. This assay detects the linearization of plasmid DNA, which results from the stabilization of this cleavage complex by an inhibitor.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, 0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound.
-
Enzyme Addition: Add DNA gyrase or topoisomerase IV.
-
Incubation: Incubate at 37°C for 30 minutes to allow for the formation of the cleavage complex.
-
Linearization: Add SDS (to 1%) and proteinase K (to 0.2 mg/mL) and incubate for a further 30 minutes at 37°C. The SDS denatures the enzyme, and the proteinase K digests it, revealing the DNA breaks.
-
Gel Electrophoresis: Analyze the products on a 1% agarose gel.
-
Visualization and Analysis: Stain and visualize the gel. An increase in the linear form of the plasmid DNA relative to the control indicates that the compound stabilizes the cleavage complex.
Data Presentation: Hypothetical DNA Cleavage Stimulation
| Compound | Enzyme | Linear DNA Formation (% of Total) | Interpretation |
| No Drug Control | DNA Gyrase | < 5% | Baseline |
| This compound (10 µg/mL) | DNA Gyrase | 45% | Cleavage Complex Stabilizer |
| Ciprofloxacin (10 µg/mL) | DNA Gyrase | 60% | Positive Control |
Diagram: Stabilization of the DNA Gyrase Cleavage Complex
Bacterial DNA Replication and Supercoiling Pathway
The following diagram illustrates the roles of DNA gyrase and Topoisomerase IV in bacterial DNA replication, highlighting them as potential targets for inhibitors like this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 6. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gyrase Drug Screening Kit (kDNA Based) - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 8. Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI | PLOS One [journals.plos.org]
Application Notes and Protocols for Testing Decatromicin B against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a potent antibiotic with demonstrated activity against antibiotic-sensitive and resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent tolerance to conventional antimicrobial agents. This document provides a detailed protocol for the comprehensive evaluation of this compound's efficacy against bacterial biofilms. The following protocols are designed to be adaptable for various bacterial species known for robust biofilm formation, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.
While specific anti-biofilm data for this compound is not extensively available in published literature, these protocols provide a robust framework for determining its potential as an anti-biofilm agent. The data presented in the tables are hypothetical and serve as illustrative examples of expected outcomes.
Core Concepts in Biofilm Susceptibility Testing
Testing the efficacy of an antimicrobial agent against biofilms requires specialized assays that go beyond traditional planktonic minimum inhibitory concentration (MIC) tests. Key parameters to determine are:
-
Minimum Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm.
-
Minimum Biofilm Eradication Concentration (MBEC): The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[1][2][3]
These values are often significantly higher than the MIC for planktonic bacteria, highlighting the protective nature of the biofilm matrix.
Experimental Workflow
The overall workflow for testing this compound against bacterial biofilms involves several key stages, from initial determination of planktonic susceptibility to detailed analysis of biofilm inhibition and eradication.
Caption: Experimental workflow for testing this compound.
Signaling Pathways in Staphylococcus aureus Biofilm Formation
Understanding the molecular mechanisms of biofilm formation is crucial for interpreting the effects of antimicrobial agents. In Staphylococcus aureus, biofilm development is a tightly regulated process involving several key signaling pathways. A simplified representation of these pathways is provided below. This compound could potentially interfere with any of these stages.
Caption: Key signaling pathways in S. aureus biofilm formation.
A decrease in the second messenger cyclic-di-AMP is a key trigger for S. aureus biofilm formation. This leads to the downregulation of the accessory gene regulator (agr) quorum-sensing system. The agr system normally suppresses biofilm formation; its downregulation allows for the upregulation of the icaADBC operon, which is responsible for the production of polysaccharide intercellular adhesin (PIA). PIA, along with extracellular DNA (eDNA) and various proteins, forms the protective extracellular matrix of the mature biofilm.
Experimental Protocols
Minimum Biofilm Inhibitory Concentration (MBIC) Assay using Crystal Violet
This assay determines the concentration of this compound that inhibits the initial formation of biofilms.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial culture (S. aureus, P. aeruginosa, etc.)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with 1% glucose)
-
This compound stock solution
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test bacterium. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh growth medium.
-
Prepare Drug Dilutions: Prepare a 2-fold serial dilution of this compound in the growth medium directly in the 96-well plate. Include a positive control (bacteria with no drug) and a negative control (medium only).
-
Inoculation: Add the bacterial inoculum to each well containing the drug dilutions and the positive control well.
-
Incubation: Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
Washing: Carefully discard the planktonic cells from the wells. Gently wash the wells twice with PBS to remove any remaining non-adherent bacteria.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the plate three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 595 nm using a microplate reader.
-
Data Analysis: The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the positive control.
Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay determines the concentration of this compound required to kill bacteria within a pre-formed biofilm.
Materials:
-
MBEC Assay® device (or similar peg-lid device)
-
96-well microtiter plates
-
Bacterial culture and growth medium
-
This compound stock solution
-
Recovery medium (e.g., TSB)
-
Plate shaker
-
Sonication bath
Protocol:
-
Biofilm Formation: Add the prepared bacterial inoculum (as in the MBIC protocol) to a 96-well plate. Place the peg lid into the plate and incubate at 37°C for 24-48 hours on a rocking or shaking platform to allow for biofilm formation on the pegs.
-
Prepare Challenge Plate: In a new 96-well plate, prepare serial dilutions of this compound in an appropriate medium.
-
Exposure to Drug: Gently rinse the peg lid with the attached biofilms in PBS to remove planktonic bacteria. Transfer the peg lid to the challenge plate containing the this compound dilutions.
-
Incubation: Incubate the challenge plate with the peg lid for 24 hours at 37°C.
-
Recovery: Transfer the peg lid to a new 96-well plate containing recovery medium.
-
Disruption of Biofilm: Place the plate in a sonication bath for 5-10 minutes to dislodge the biofilm bacteria from the pegs into the recovery medium.
-
Incubation for Recovery: Remove the peg lid and cover the recovery plate. Incubate at 37°C for 24 hours.
-
Quantification: Measure the optical density (OD) at 600 nm to assess bacterial growth. The MBEC is the lowest concentration of this compound that prevents bacterial regrowth.[1]
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization
CLSM allows for the three-dimensional visualization of the biofilm structure and the viability of the embedded bacteria after treatment with this compound.[4][5][6][7][8]
Materials:
-
Glass-bottom dishes or chamber slides
-
Bacterial culture and growth medium
-
This compound
-
Fluorescent stains (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit - SYTO 9 for live cells and propidium iodide for dead cells)
-
Confocal microscope
Protocol:
-
Biofilm Growth: Grow biofilms on the glass surface of the dishes or slides by inoculating with the bacterial culture and incubating for 24-48 hours.
-
Treatment: Gently remove the planktonic bacteria and add fresh medium containing the desired concentration of this compound (e.g., at or above the MBEC). Include an untreated control. Incubate for 24 hours.
-
Staining: Remove the medium and gently wash with PBS. Add the fluorescent stain mixture according to the manufacturer's instructions and incubate in the dark for 15-30 minutes.
-
Imaging: Gently rinse to remove excess stain. Image the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Image Analysis: Analyze the images to assess changes in biofilm structure, thickness, and the ratio of live to dead cells in treated versus untreated biofilms.
Data Presentation
Quantitative data from the assays should be summarized in clear and structured tables for easy comparison.
Table 1: Hypothetical MBIC and MBEC Data for this compound against S. aureus
| Compound | MIC (µg/mL) | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) | MBEC (µg/mL) |
| This compound | 2 | 8 | 16 | 64 |
| Vancomycin | 1 | 16 | 32 | >128 |
| Control | - | - | - | - |
MIC: Minimum Inhibitory Concentration (planktonic); MBIC₅₀/₉₀: Minimum Biofilm Inhibitory Concentration for 50%/90% inhibition; MBEC: Minimum Biofilm Eradication Concentration.
Table 2: Hypothetical Crystal Violet Absorbance Data for Biofilm Inhibition by this compound
| Concentration (µg/mL) | Average Absorbance (595 nm) | Standard Deviation | % Biofilm Inhibition |
| 0 (Control) | 1.25 | 0.12 | 0% |
| 2 | 1.10 | 0.09 | 12% |
| 4 | 0.88 | 0.07 | 29.6% |
| 8 | 0.61 | 0.05 | 51.2% |
| 16 | 0.13 | 0.02 | 89.6% |
| 32 | 0.05 | 0.01 | 96% |
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-biofilm properties of this compound. By determining the MBIC and MBEC, and visualizing the effects on biofilm structure and viability using CLSM, researchers can gain a thorough understanding of the potential of this compound to combat biofilm-associated infections. Given the significant challenge posed by antibiotic-tolerant biofilms, the systematic evaluation of novel compounds like this compound is of paramount importance in the development of new and effective therapeutic strategies.
References
- 1. ASTM E2799: Minimum Biofilm Eradication Concentration (MBEC) Assay® Method - Innovotech [innovotech.ca]
- 2. Estimation of Minimum Biofilm Eradication Concentration (MBEC) on In Vivo Biofilm on Orthopedic Implants in a Rodent Femoral Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ors.org [ors.org]
- 4. Use of Confocal Microscopy To Analyze the Rate of Vancomycin Penetration through Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 6. Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating Bacterial Biofilms With Confocal Imaging | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Antibiotic Synergy with Decatromicin B
A Note to Researchers:
Extensive literature searches did not yield specific studies on the synergistic use of Decatromicin B with other antibiotics. This compound is a known potent antibiotic against Methicillin-Resistant Staphylococcus aureus (MRSA)[1]. However, public domain data regarding its combinatorial effects, including quantitative synergy data (e.g., Fractional Inhibitory Concentration indices), is not available at this time.
Therefore, to fulfill the structural and content requirements of the user request, we present a generalized application note and protocol for antibiotic synergy studies. This document uses Daptomycin , another potent anti-MRSA agent, as a representative antibiotic to illustrate the methodologies and data presentation for such studies. Researchers interested in this compound can adapt these protocols for their own investigations.
Application Note: A Framework for Assessing the Synergistic Potential of Novel Antibiotics Against MRSA
Introduction
The rise of multidrug-resistant organisms, particularly MRSA, necessitates the exploration of innovative therapeutic strategies, including combination therapy.[2] The synergistic combination of antibiotics can offer several advantages, such as enhanced bactericidal activity, reduced likelihood of resistance development, and lower required doses, thereby minimizing potential toxicity.[3] This application note provides a comprehensive framework for evaluating the synergistic potential of a novel antibiotic, exemplified here by Daptomycin, in combination with other antibacterial agents against MRSA.
Mechanism of Action & Rationale for Synergy
Understanding the mechanism of action of each antibiotic in a combination is crucial for predicting and interpreting synergistic interactions.
-
Daptomycin: A cyclic lipopeptide antibiotic that disrupts the bacterial cell membrane in a calcium-dependent manner, leading to ion leakage and cell death.[4] It is particularly effective against Gram-positive bacteria.[4]
-
β-lactams (e.g., Ceftaroline): This class of antibiotics inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan.[5]
-
Rationale for Daptomycin-β-lactam Synergy: The "seesaw effect" has been observed where increased resistance to one agent can lead to increased susceptibility to the other.[6] Additionally, β-lactams can enhance the binding of daptomycin to the staphylococcal cell surface, potentiating its disruptive effects.[7]
Quantitative Assessment of Synergy
The Fractional Inhibitory Concentration (FIC) index is a standard metric used to quantify the degree of synergy, additivity, indifference, or antagonism between two antimicrobial agents.[8] The FIC index is calculated from data obtained through a checkerboard assay.
Table 1: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additivity |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Experimental Protocols
1. Checkerboard Assay for Synergy Testing
This protocol outlines the microdilution checkerboard method to determine the FIC index for a combination of two antibiotics against a bacterial isolate.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum (prepared to 0.5 McFarland standard and diluted to a final concentration of 5 x 10^5 CFU/mL in each well)
-
Stock solutions of Antibiotic A (e.g., Daptomycin) and Antibiotic B (e.g., Ceftaroline) of known concentrations
-
Multichannel pipette
-
Incubator (37°C)
-
Plate reader (optional, for OD measurements)
Procedure:
-
Plate Preparation:
-
Add 50 µL of CAMHB to all wells of a 96-well plate.
-
Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of Antibiotic A. Start by adding 100 µL of the highest concentration to column 2, then transfer 50 µL to column 3, and so on, discarding 50 µL from column 11. Column 12 will serve as a control for Antibiotic B alone.
-
Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of Antibiotic B. Start by adding 100 µL of the highest concentration to row B, then transfer 50 µL to row C, and so on, discarding 50 µL from row G. Row H will serve as a control for Antibiotic A alone.
-
The top-left quadrant of the plate will now contain decreasing concentrations of both antibiotics.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, except for sterility control wells.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Antibiotic A Control: Wells with serial dilutions of Antibiotic A and inoculum.
-
Antibiotic B Control: Wells with serial dilutions of Antibiotic B and inoculum.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
-
FIC Calculation:
-
FIC of Antibiotic A (FIC_A) = MIC of A in combination / MIC of A alone
-
FIC of Antibiotic B (FIC_B) = MIC of B in combination / MIC of B alone
-
FIC Index (ΣFIC) = FIC_A + FIC_B
-
Table 2: Example Checkerboard Assay Data for Daptomycin and Ceftaroline against MRSA
| Antibiotic Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC | ΣFIC | Interpretation |
| Daptomycin | 1.0 | 0.125 | 0.125 | 0.375 | Synergy |
| Ceftaroline | 0.5 | 0.125 | 0.250 |
Note: This is example data and actual results may vary.
2. Time-Kill Assay
This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
Antibiotic stock solutions
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Timer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Test Conditions: Prepare tubes with the following conditions:
-
Growth control (no antibiotic)
-
Antibiotic A alone (at a relevant concentration, e.g., MIC)
-
Antibiotic B alone (at a relevant concentration, e.g., MIC)
-
Combination of Antibiotic A and Antibiotic B (at synergistic concentrations determined from the checkerboard assay)
-
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Visualizations
Diagram 1: Checkerboard Assay Workflow
Caption: Workflow for the checkerboard synergy assay.
Diagram 2: Time-Kill Assay Workflow
Caption: Workflow for the time-kill synergy assay.
Diagram 3: Proposed Synergistic Mechanism of Daptomycin and β-lactams against MRSA
Caption: Synergistic action of Daptomycin and β-lactams.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jwatch.org [jwatch.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]
- 5. news-medical.net [news-medical.net]
- 6. Current Paradigms of Combination Therapy in Methicillin-Resistant Staphylococcus aureus (MRSA) Bacteremia: Does it Work, Which Combination, and For Which Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Daptomycin in combination with other antibiotics for the treatment of complicated methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effect of antibiotic combinations on Staphylococcus aureus biofilms and their persister cell populations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy of Decatromicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decatromicin B is a tetronic acid antibiotic isolated from Actinomadura sp. with potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] While its precise mechanism of action is still under investigation, its efficacy in vitro makes it a compelling candidate for further preclinical development.[1][2][3][4] These application notes provide detailed protocols for establishing and utilizing common murine models to evaluate the in vivo efficacy of this compound. The described models are the neutropenic thigh infection model, the skin infection model, and the pneumonia model.
Data Presentation: In Vivo Efficacy of this compound (Hypothetical Data)
The following tables summarize hypothetical quantitative data from in vivo efficacy studies of this compound.
Table 1: Efficacy of this compound in a Murine Neutropenic Thigh Infection Model with MRSA
| Treatment Group | Dosage (mg/kg) | Dosing Frequency | Mean Bacterial Load (log10 CFU/thigh ± SD) at 24h Post-Infection | Percent Reduction in Bacterial Load vs. Vehicle |
| Vehicle Control | - | Once | 7.8 ± 0.5 | - |
| This compound | 10 | Once | 5.2 ± 0.7 | 33.3% |
| This compound | 20 | Once | 4.1 ± 0.6 | 47.4% |
| This compound | 40 | Once | 3.0 ± 0.4 | 61.5% |
| Vancomycin | 110 | Twice | 3.5 ± 0.5 | 55.1% |
Table 2: Efficacy of Topical this compound in a Murine Skin Infection Model with S. aureus
| Treatment Group | Concentration (%) | Application Frequency | Mean Bacterial Load (log10 CFU/g tissue ± SD) at 72h Post-Infection | Wound Size (mm² ± SD) at 72h Post-Infection |
| Vehicle Control | - | Twice Daily | 6.5 ± 0.4 | 50 ± 5 |
| This compound | 1% | Twice Daily | 4.3 ± 0.6 | 35 ± 4 |
| This compound | 2% | Twice Daily | 3.1 ± 0.5 | 22 ± 3 |
| Mupirocin | 2% | Twice Daily | 3.8 ± 0.7 | 28 ± 4 |
Table 3: Efficacy of this compound in a Murine Pneumonia Model with S. pneumoniae
| Treatment Group | Dosage (mg/kg) | Dosing Frequency | Mean Bacterial Load (log10 CFU/lung ± SD) at 48h Post-Infection | Survival Rate (%) at 5 Days |
| Vehicle Control | - | Twice Daily | 8.2 ± 0.6 | 0 |
| This compound | 20 | Twice Daily | 5.9 ± 0.8 | 40 |
| This compound | 40 | Twice Daily | 4.5 ± 0.7 | 80 |
| Levofloxacin | 50 | Once Daily | 4.8 ± 0.9 | 70 |
Experimental Protocols
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the efficacy of antimicrobial agents in a setting of immunosuppression, allowing for the assessment of the drug's direct antibacterial activity.[5][6][7]
Materials:
-
6-8 week old female ICR or Swiss Webster mice
-
Cyclophosphamide
-
Ketamine/xylazine anesthetic solution
-
Methicillin-resistant Staphylococcus aureus (MRSA), e.g., USA300
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Phosphate-buffered saline (PBS)
-
This compound, vehicle, and positive control (e.g., vancomycin)
-
Tissue homogenizer
-
Sterile surgical instruments
Protocol:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.[5]
-
Prepare Inoculum: Culture MRSA overnight in TSB, then dilute in fresh broth and grow to mid-logarithmic phase. Wash the bacterial cells with PBS and resuspend to a final concentration of approximately 1 x 10^7 CFU/mL.
-
Infection: Anesthetize mice with ketamine/xylazine. Inject 0.1 mL of the bacterial suspension into the right thigh muscle.
-
Treatment: At 2 hours post-infection, administer this compound, vehicle, or positive control via the desired route (e.g., intravenous, subcutaneous, or oral).
-
Endpoint Analysis: At 24 hours post-infection, euthanize the mice. Aseptically remove the entire thigh muscle, weigh it, and homogenize it in a known volume of sterile PBS.
-
Quantify Bacterial Load: Prepare serial dilutions of the tissue homogenate and plate on TSA plates. Incubate overnight at 37°C and count the colonies to determine the CFU per gram of tissue.
Murine Skin Infection Model
This model is used to assess the efficacy of topically applied antimicrobial agents.
Materials:
-
6-8 week old hairless mice (e.g., SKH1) or mice with shaved backs
-
Staphylococcus aureus, e.g., ATCC 25923
-
Anesthetic solution
-
Tape stripping material
-
This compound formulated for topical application (e.g., in a cream or ointment base), vehicle, and positive control (e.g., mupirocin)
-
Biopsy punch (4 mm)
-
Sterile dressings
Protocol:
-
Preparation: Anesthetize the mice. If not using hairless mice, shave a small area on the back.
-
Skin Disruption: Disrupt the stratum corneum by applying and removing adhesive tape to the same area multiple times until the skin appears glistening.[8]
-
Infection: Apply a small volume (e.g., 10 µL) of a mid-logarithmic phase culture of S. aureus (approximately 1 x 10^8 CFU/mL) to the tape-stripped area.
-
Treatment: Begin treatment 4 hours post-infection. Apply a standardized amount of the topical formulation of this compound, vehicle, or positive control to the infected area. Cover with a sterile dressing. Repeat treatment as required by the study design (e.g., twice daily).
-
Endpoint Analysis: At 72 hours post-infection, euthanize the mice. Collect a 4 mm biopsy of the infected skin.
-
Quantify Bacterial Load: Weigh the skin biopsy, homogenize it in sterile PBS, and perform serial dilutions for plating on TSA to determine the CFU per gram of tissue.
Murine Pneumonia Model
This model evaluates the efficacy of systemically administered antibiotics for respiratory tract infections.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Streptococcus pneumoniae
-
Anesthetic solution
-
Intratracheal or intranasal instillation device
-
This compound, vehicle, and positive control (e.g., levofloxacin)
Protocol:
-
Prepare Inoculum: Grow S. pneumoniae to mid-logarithmic phase, wash with PBS, and resuspend to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Infection: Anesthetize the mice. Induce pneumonia by either intranasal or intratracheal instillation of the bacterial suspension (e.g., 50 µL).
-
Treatment: Initiate treatment at a specified time post-infection (e.g., 12 or 24 hours). Administer this compound, vehicle, or positive control via the chosen systemic route.
-
Monitoring: Monitor the mice for clinical signs of illness (e.g., ruffled fur, lethargy, labored breathing) and body weight loss daily.
-
Endpoint Analysis: At 48 hours post-infection, euthanize a subset of mice. Aseptically remove the lungs, homogenize them in sterile PBS, and perform serial dilutions for CFU enumeration.
-
Survival Study: For survival studies, continue treatment for a specified duration (e.g., 5-7 days) and monitor the mice for the entire period.
Visualizations
Potential Mechanism of Action of this compound
While the exact mechanism of this compound is not fully elucidated, many antibiotics target essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.[9][10] The following diagram illustrates the bacterial protein synthesis pathway, a common antibiotic target.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 7. criver.com [criver.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 10. teachmephysiology.com [teachmephysiology.com]
Application Note: Assessing the Cytotoxicity of Decatromicin B using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decatromicin B is a bacterial metabolite produced by Actinomadura sp. that has demonstrated potent antibiotic activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While its efficacy as an antibiotic is promising, a critical step in the preclinical development of any new therapeutic agent is the evaluation of its potential toxicity to mammalian cells.[3][4] This application note provides a detailed guide for assessing the cytotoxicity of this compound using a panel of robust and commonly employed cell-based assays.
To obtain a comprehensive cytotoxicity profile, this guide details three distinct assays that measure different hallmarks of cell health:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[5][6]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a marker of cytotoxicity and necrosis.[7]
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases to specifically measure apoptosis, or programmed cell death.[8][9][10]
By employing these three orthogonal assays, researchers can determine not only if this compound is toxic to mammalian cells but also gain insight into the potential mechanism of cell death.
Overall Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves exposing cultured mammalian cells to a range of concentrations of the compound and then performing specific assays to measure cell health.
Caption: General workflow for assessing this compound cytotoxicity.
Protocol 1: MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][11] These insoluble crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living, metabolically active cells.[11][12]
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of culture medium.[13] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent (positive control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11][12] Dilute this stock 1:10 in serum-free medium to a final working concentration of 0.5 mg/mL. Remove the treatment medium and add 100 µL of the MTT working solution to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, protected from light.[12][13] During this time, formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the MTT solution without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.[13]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5] Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
Protocol 2: LDH Release Assay for Cytotoxicity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14] The LDH assay measures this released enzyme activity. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt (like INT) to a colored formazan product. The amount of color formed is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.
Caption: Workflow for the LDH cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up two additional controls for this assay:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells lysed with a lysis buffer (e.g., 10X Lysis Buffer) for 45 minutes before supernatant collection.[15]
-
-
Supernatant Collection: After treatment, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.[15]
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15]
-
Measurement: Add 50 µL of Stop Solution if required by the kit.[15] Measure the absorbance at 490 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cytotoxicity.
-
% Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100
-
Protocol 3: Caspase-3/7 Assay for Apoptosis
Principle: Caspases are a family of proteases that are central to the apoptotic process.[10] Caspase-3 and Caspase-7 are key "executioner" caspases that, once activated, cleave cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. This assay utilizes a pro-luminescent substrate containing the DEVD peptide sequence, which is specific for Caspase-3/7.[9] When activated Caspase-3/7 cleaves the substrate, it releases a substrate for luciferase (aminoluciferin), generating a "glow-type" luminescent signal that is proportional to caspase activity.[9]
Caption: Simplified apoptotic pathway showing Caspase-3/7 activation.
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium and cells.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The raw data is typically presented as Relative Luminescence Units (RLU). The fold-increase in caspase activity can be calculated by dividing the RLU of treated samples by the RLU of the vehicle control.
Data Presentation and Interpretation
Quantitative data from each assay should be summarized in tables to facilitate comparison across different concentrations of this compound.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100.0% |
| 1 | 1.215 | 0.070 | 97.2% |
| 10 | 0.980 | 0.065 | 78.4% |
| 50 | 0.630 | 0.050 | 50.4% |
| 100 | 0.250 | 0.030 | 20.0% |
| 200 | 0.110 | 0.025 | 8.8% |
Table 2: Effect of this compound on Membrane Integrity (LDH Assay)
| This compound (µM) | Mean Absorbance (490 nm) | Std. Deviation | % Cytotoxicity |
| 0 (Spontaneous) | 0.150 | 0.015 | 0.0% |
| 1 | 0.165 | 0.020 | 1.8% |
| 10 | 0.250 | 0.025 | 11.8% |
| 50 | 0.480 | 0.030 | 38.8% |
| 100 | 0.750 | 0.045 | 70.6% |
| 200 | 0.950 | 0.060 | 94.1% |
| Max Release | 1.000 | 0.055 | 100.0% |
Table 3: Effect of this compound on Apoptosis (Caspase-3/7 Assay)
| This compound (µM) | Mean RLU | Std. Deviation | Fold Increase vs. Control |
| 0 (Vehicle Control) | 15,000 | 1,200 | 1.0 |
| 1 | 16,500 | 1,350 | 1.1 |
| 10 | 45,000 | 3,100 | 3.0 |
| 50 | 90,000 | 6,500 | 6.0 |
| 100 | 55,000 | 4,800 | 3.7 |
| 200 | 20,000 | 2,100 | 1.3 |
Interpretation of Combined Results:
-
Low Cytotoxicity: If this compound shows high % viability, low % cytotoxicity, and no significant increase in caspase activity across all concentrations, it suggests low toxicity to mammalian cells at the tested doses.
-
Apoptotic Cell Death: A dose-dependent decrease in viability (MTT) accompanied by a dose-dependent increase in Caspase-3/7 activity suggests that this compound induces apoptosis. The LDH release may also increase, particularly at later time points or higher concentrations, due to secondary necrosis following apoptosis.
-
Necrotic Cell Death: A dose-dependent decrease in viability (MTT) and a corresponding increase in LDH release, without a significant increase in Caspase-3/7 activity, would indicate a primary necrotic or necroptotic mechanism of cell death.
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Anti-proliferative Effect: If a decrease in viability (MTT) is observed without a significant increase in either LDH release or caspase activity, it may suggest that this compound is cytostatic (inhibits proliferation) rather than cytotoxic (kills cells).[17]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. biocompare.com [biocompare.com]
- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 17. Bacteriostatic Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming poor water solubility of Decatromicin B in assays
Welcome to the technical support center for Decatromicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor water solubility of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge?
This compound is a potent antibiotic belonging to the tetronic acid class, isolated from a strain of Actinomadura.[1] It demonstrates significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] The primary challenge for researchers is its poor solubility in water, which can complicate its use in aqueous-based biological assays, leading to issues with precipitation, inaccurate concentration measurements, and inconsistent results.[1][2]
Q2: In which solvents is this compound soluble?
This compound is soluble in several organic solvents.[1][2] The most commonly used solvents for preparing stock solutions are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol.[1][2] It is crucial to prepare a high-concentration stock solution in one of these solvents before making further dilutions in aqueous buffers or cell culture media.
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid this compound in 100% DMSO (or another suitable organic solvent) to achieve a high concentration (e.g., 10 mM). To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[3] Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q4: My this compound precipitates when I dilute it into my aqueous assay buffer. What can I do?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to address this:
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Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your assay.
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Increase Solvent Concentration: While not always ideal, slightly increasing the final percentage of the organic co-solvent (e.g., DMSO from 0.1% to 0.5%) may keep the compound in solution.[5] However, you must run a vehicle control to ensure the solvent concentration is not toxic to your cells or does not interfere with the assay.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay buffer can help maintain the solubility of hydrophobic compounds by forming micelles.[6][7]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[6][7][8]
Q5: What is the maximum concentration of DMSO I can safely use in my cell-based assays?
The tolerance of cell lines to DMSO varies significantly. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. However, some sensitive cell types may show stress or differentiation at concentrations as low as 0.1%. It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay.
Q6: Are there alternatives to using organic solvents for solubilization?
Yes, several formulation strategies can enhance the aqueous solubility of compounds like this compound, reducing the reliance on high concentrations of organic solvents. These include:
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Lipid-Based Formulations: Incorporating the compound into lipid vehicles, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and bioavailability.[8][9]
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Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can enhance its dissolution rate.[6][10]
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Nanocrystal Formulation: Reducing the particle size of the compound to the nanometer scale increases the surface area, which can significantly improve the dissolution rate and saturation solubility.[9][11]
Troubleshooting Guide
This guide addresses common problems encountered when working with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates from solution during the experiment. | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. The final percentage of the organic co-solvent (e.g., DMSO) is too low. The stock solution was not fully dissolved before dilution. | Decrease the final working concentration of this compound. Increase the co-solvent percentage, ensuring it is within the tolerable range for your assay (run vehicle controls). Before dilution, ensure the stock solution is clear and free of particulates. Gentle warming and sonication can help.[3] |
| Inconsistent or non-reproducible assay results. | Inaccurate compound concentration due to partial precipitation. Degradation of the compound from repeated freeze-thaw cycles of the stock solution. Pipetting errors with viscous solvents like DMSO. | Prepare fresh dilutions for each experiment from a single-use aliquot of the stock solution. Aliquot stock solutions after preparation to avoid freeze-thaw damage.[3] Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO. |
| High background signal or apparent cell toxicity. | The organic solvent (e.g., DMSO) concentration is too high for the cells. The compound itself is cytotoxic at the tested concentrations. The compound has precipitated and the solid particles are causing light scatter or are physically harming the cells. | Perform a vehicle control experiment to determine the maximum non-toxic solvent concentration. Conduct a dose-response curve to determine the cytotoxic threshold of this compound in your system. Visually inspect wells for precipitation under a microscope. If present, use one of the solubility enhancement techniques (e.g., surfactants, lower concentration). |
Data Summary
Solubility Profile of this compound
| Solvent | Solubility | Reference |
| Water | Poor | [1][2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][3] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Ethanol | Soluble | [1][2] |
| Methanol | Soluble | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Calculate Required Mass: Determine the mass of solid this compound needed. (Molecular Weight: 855.9 g/mol ). For 1 mL of a 10 mM stock, you will need 0.856 mg.
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Weigh Compound: Carefully weigh the required amount of this compound powder in a microfuge tube.
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Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Promote Dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and sonicate in a water bath for 5 minutes.[3] Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Preparing Working Dilutions in Aqueous Media
-
Thaw Stock Solution: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution step in 100% DMSO or in the assay medium. This helps prevent the compound from "crashing out" when transferring a small volume of highly concentrated stock directly into a large volume of aqueous buffer.
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Final Dilution: Add the stock or intermediate dilution to the final aqueous assay buffer/media. Add the compound dropwise while vortexing or stirring the buffer to ensure rapid mixing. This is the critical step where precipitation can occur.
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Final Solvent Concentration: Ensure the final concentration of the organic solvent is below the toxicity limit for your specific assay (typically ≤0.5% DMSO).
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Use Immediately: Use the final working solution immediately after preparation to minimize the risk of precipitation over time.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Simplified pathway of bacterial cell wall synthesis.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
Technical Support Center: Optimizing Actinomadura sp. Fermentation for Decatromicin B Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation of Actinomadura sp. for the production of the spirotetronate antibiotic, Decatromicin B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production from Actinomadura sp. significant?
This compound is a spirotetronate polyketide antibiotic produced by certain strains of Actinomadura, such as Actinomadura sp. MK73-NF4.[1] These compounds are of significant interest due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Optimizing its production is crucial for further research into its therapeutic potential.
Q2: What are the typical fermentation parameters for Actinomadura sp.?
While specific optimal conditions for this compound are not extensively published, general parameters for Actinomadura species producing other secondary metabolites can be used as a starting point. These typically include a temperature range of 28-37°C and a pH between 6.0 and 8.0.[3] Agitation and aeration are also critical factors that need to be optimized for each specific fermentation setup.
Q3: What are common media components for Actinomadura fermentation?
Actinomadura species are often cultivated in complex media to support the production of secondary metabolites. Common carbon sources include glucose, soluble starch, and sucrose.[3][4] Nitrogen sources can be yeast extract, soytone, casamino acids, and proteose peptone.[3][4] The addition of CaCO₃ can help in pH buffering.[3]
Q4: How is this compound quantified from the fermentation broth?
The standard method for quantifying complex antibiotics like this compound from fermentation broth is High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry (MS) detector.[5][6] LC-MS offers high sensitivity and specificity, which is essential for accurately measuring concentrations in complex mixtures.[5]
Troubleshooting Guide
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Systematically optimize media components. Test different carbon and nitrogen sources and their concentrations. Consider adding trace elements. |
| Incorrect Fermentation Parameters | Optimize physical parameters such as temperature, pH, agitation, and aeration. Perform small-scale experiments to determine the optimal range for each. |
| Poor Inoculum Quality | Ensure the seed culture is healthy and in the exponential growth phase before inoculating the production fermenter. |
| Feedback Inhibition | The accumulation of this compound may inhibit its own production. Consider strategies like fed-batch fermentation or in-situ product removal. |
| Genetic Instability of the Strain | Maintain the Actinomadura sp. strain properly and periodically re-isolate single colonies to ensure genetic homogeneity. |
Issue 2: Inconsistent Batch-to-Batch Yield
| Possible Cause | Troubleshooting Step |
| Variability in Raw Materials | Use high-quality, consistent sources for all media components. |
| Inconsistent Inoculum | Standardize the seed culture preparation, including age and volume. |
| Fluctuations in Fermentation Conditions | Ensure precise control and monitoring of all fermentation parameters throughout the process. |
| Contamination | Implement strict aseptic techniques to prevent contamination, which can compete for nutrients and produce inhibitory compounds. |
Data Presentation
Table 1: Representative Fermentation Media for Actinomadura sp.
| Component | Concentration (g/L) | Reference |
| Seed Medium | [3] | |
| Dextrose | 18 | |
| Soytone | 8 | |
| CaCO₃ | 4 | |
| Yeast Extract | 2 | |
| NaCl | 1 | |
| Production Medium | [3] | |
| Soluble Starch | 20 | |
| Casamino Acids | 8 | |
| CaCO₃ | 3 | |
| Proteose Peptone No. 3 | 2 | |
| Yeast Extract | 2 | |
| Dextrose | 1 |
Table 2: Typical Fermentation Parameters for Actinomadura sp.
| Parameter | Range | Reference |
| Temperature | 28 - 37 °C | [3] |
| pH | 6.0 - 8.0 | [3] |
| Agitation | 150 - 220 rpm | [5][7] |
| Incubation Time | 7 - 14 days | [3][5] |
Experimental Protocols
Protocol 1: Baseline Fermentation of Actinomadura sp.
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Strain Maintenance: Maintain Actinomadura sp. on a suitable agar medium (e.g., ISP2 agar) at 30°C.
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Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of seed medium with a single colony or a spore suspension of Actinomadura sp.. Incubate at 30°C with shaking at 220 rpm for 72 hours.[5]
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Production Culture: Transfer 5% (v/v) of the seed culture to a 250 mL baffled flask containing 50 mL of production medium.[5]
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Incubation: Incubate the production culture at 30°C with shaking at 220 rpm for 7-10 days.[5]
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Harvest: Centrifuge the culture at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.[5]
Protocol 2: Extraction and Quantification of this compound
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Extraction: Extract the supernatant and the mycelial biomass separately. The supernatant can be extracted with a non-polar solvent like ethyl acetate. The mycelium can be extracted with a more polar solvent like methanol or acetone.
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Sample Preparation: Combine the extracts, evaporate the solvent under reduced pressure, and redissolve the residue in a suitable solvent (e.g., methanol) for analysis.
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Quantification: Analyze the sample using a validated HPLC or LC-MS method. Create a standard curve with purified this compound to quantify the concentration in the fermentation broth.
Visualizations
Caption: A generalized workflow for this compound production.
Caption: A decision tree for troubleshooting low this compound yield.
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Actinomadura graeca sp. nov.: A novel producer of the macrocyclic antibiotic zelkovamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Actinomadura species as antibiotic producers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antimicrobial compounds produced by Actinomadura sp. AC104 isolated from an Algerian Saharan soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
troubleshooting inconsistent results in Decatromicin B MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decatromicin B Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its spectrum of activity?
This compound is a tetronic acid antibiotic isolated from Actinomadura sp.[1] It is a potent antibiotic with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
Q2: What is the mechanism of action of this compound?
The precise mechanism of action of this compound has not been extensively investigated due to its limited availability.[1][2] However, as a member of the tetronic acid class of antibiotics, it is believed to exhibit a range of biological activities which may include antibiotic, antiviral, and antifungal properties.[3][4]
Q3: How should I prepare and store this compound for MIC assays?
This compound has poor water solubility.[1][2] It is soluble in solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] For MIC assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock solution should be stored at -20°C or below.[3][5] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate culture medium. It is crucial to include a solvent control in your assay to ensure the final concentration of DMSO does not affect bacterial growth.[3][5] Typically, the final concentration of DMSO in the assay should be kept low, often below 1-2%, to avoid any inhibitory effects on the test organism.[6]
Q4: Which quality control (QC) strains are recommended for this compound MIC assays?
As this compound is active against Gram-positive bacteria, reference strains such as Staphylococcus aureus ATCC 29213 or Staphylococcus aureus ATCC 25923 are recommended for quality control.[7][8][9] The observed MIC for the QC strain should fall within the acceptable range established by standard protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[7][10]
Troubleshooting Inconsistent MIC Results
Inconsistent MIC values for this compound can arise from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Logic for Inconsistent MICs
Caption: A logical workflow to diagnose sources of error in this compound MIC assays.
Potential Issues and Solutions
| Potential Issue | Recommended Action(s) |
| Inoculum Density Variation | The density of the bacterial inoculum is a critical factor. An inoculum that is too high can lead to falsely elevated MICs (inoculum effect), while one that is too low can result in falsely low MICs. - Standardize Inoculum: Always prepare the inoculum from a fresh culture (18-24 hours old). Adjust the suspension to a 0.5 McFarland standard using a spectrophotometer or densitometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL. - Final Concentration: Ensure the final concentration in the test wells is approximately 5 x 10⁵ CFU/mL.[11] - Verification: Periodically perform colony counts from the growth control well to confirm the inoculum density.[11] |
| Compound Solubility and Stability | Due to its poor water solubility, this compound may precipitate in the aqueous culture medium, leading to inaccurate concentrations. The stability of the compound in the medium during incubation can also affect results. - Use DMSO: Prepare the initial stock solution in 100% DMSO.[3][5] - Minimize Final Solvent Concentration: Ensure the final concentration of DMSO in the wells does not exceed a level that affects bacterial growth (typically ≤1%). Run a solvent control (media + DMSO + bacteria) to verify this.[6] - Fresh Dilutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. - Visual Inspection: Before and after incubation, visually inspect the microtiter plate wells for any signs of compound precipitation. |
| Media Composition | The composition of the culture medium can influence the activity of the antimicrobial agent. - Standard Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI for non-fastidious bacteria like S. aureus. - pH Control: Ensure the pH of the CAMHB is between 7.2 and 7.4. - Cation Concentration: Verify that the concentrations of Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) are within the recommended ranges. |
| Incubation Conditions | Deviations in incubation time, temperature, or atmosphere can lead to variable results. - Temperature: Maintain a constant incubation temperature of 35°C ± 2°C. - Time: For non-fastidious bacteria like S. aureus, the standard incubation period is 16-20 hours. Shorter or longer times can alter the apparent MIC. - Atmosphere: Incubate in an ambient air incubator. |
| Pipetting and Dilution Errors | Inaccurate serial dilutions are a common source of error in MIC assays. - Calibrated Pipettes: Ensure all pipettes are properly calibrated and functioning correctly. - Proper Technique: Use fresh pipette tips for each dilution step to avoid carryover. Ensure thorough mixing at each dilution step. |
Experimental Protocols
Broth Microdilution MIC Assay for this compound (CLSI-based)
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.[12][13]
1. Preparation of this compound Stock and Working Solutions: a. Prepare a stock solution of this compound at a concentration of 1280 µg/mL in 100% DMSO. b. For a typical assay with a final top concentration of 64 µg/mL, create an intermediate dilution of the stock solution in CAMHB. Note: This step requires careful planning to ensure the final DMSO concentration remains non-inhibitory.
2. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism (e.g., S. aureus ATCC 29213). b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Microtiter Plate Preparation: a. Use a sterile 96-well microtiter plate. b. Perform serial two-fold dilutions of the this compound working solution in CAMHB across the plate, typically from column 1 to 10. c. Column 11 should serve as the growth control (CAMHB + inoculum, no drug). d. Column 12 should serve as the sterility control (CAMHB only). If a solvent is used, a solvent control well (CAMHB + inoculum + highest concentration of DMSO) should also be included.
4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the standardized bacterial suspension. b. Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results: a. Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth as detected by the unaided eye. b. The growth control well must show distinct turbidity. The sterility control well should remain clear.
Diagram: Broth Microdilution Workflow
Caption: A step-by-step workflow for performing a this compound MIC assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nih.org.pk [nih.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. dokumen.pub [dokumen.pub]
- 12. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
dealing with degradation of Decatromicin B in solution
This technical support center provides guidance on handling and mitigating the degradation of Decatromicin B in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve this compound?
A1: this compound has poor water solubility and should be dissolved in organic solvents.[1][2] Recommended solvents include DMSO, ethanol, and methanol.[1][2] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[3]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: Prepared stock solutions should be stored in aliquots to prevent multiple freeze-thaw cycles, which can lead to degradation.[3] For optimal stability, store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Q3: Can I store this compound in an aqueous solution?
Q4: What general factors can affect the stability of antibiotics like this compound in solution?
A4: While specific data for this compound is limited, common factors affecting antibiotic stability in solution include temperature, pH, exposure to light, and enzymatic degradation.[4][5] Beta-lactam antibiotics, for example, are known to be susceptible to hydrolysis, with stability being influenced by pH and temperature.[6][7]
Q5: How long is the solid form of this compound stable?
A5: When stored at -20°C, the solid form of this compound is stable for at least four years.[8]
Troubleshooting Guide
Issue: I am observing a loss of antibacterial activity in my experiments.
This could be due to the degradation of this compound in your experimental setup. Follow these troubleshooting steps to identify the potential cause.
Troubleshooting Workflow
Caption: Troubleshooting logic for loss of this compound activity.
Data Summary
Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Duration |
| Solid | - | -20°C | ≥ 4 years[8] |
| Stock Solution | DMSO | -20°C | Up to 1 month[3] |
| Stock Solution | DMSO | -80°C | Up to 6 months[3] |
Experimental Protocols
Protocol: Assessment of this compound Bioactivity Over Time
This protocol allows for an indirect assessment of this compound stability in your experimental medium by measuring its biological activity at different time points.
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Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. Aliquot and store at -80°C.
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Prepare Experimental Solution: On the day of the experiment, thaw a fresh aliquot of the stock solution. Dilute it into your chosen aqueous experimental medium (e.g., cell culture media, buffer) to the final working concentration.
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Time Points: Set up multiple identical preparations of the experimental solution.
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Incubation: Incubate these solutions under your standard experimental conditions (e.g., 37°C, 5% CO2).
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Bioassay: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), take one of the prepared experimental solutions and perform your standard bioassay (e.g., Minimum Inhibitory Concentration (MIC) assay against a sensitive bacterial strain like S. aureus).
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Analysis: Compare the biological activity of this compound at each time point. A significant increase in the MIC or a decrease in the zone of inhibition over time would suggest degradation of the compound under your experimental conditions.
Visualizations
General Factors Influencing Antibiotic Stability
Caption: Key factors that can influence the stability of antibiotics in solution.
Recommended Workflow for this compound Solution Handling
Caption: Recommended workflow for preparing and handling this compound solutions.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Refining HPLC Methods for Decat-romicin B Analysis
Welcome to the technical support center for the HPLC analysis of Decatromicin B. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on refining your HPLC methods and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC method development?
A1: Understanding the physicochemical properties of this compound is crucial for developing a robust HPLC method. Key properties include:
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Molecular Formula: C₄₅H₅₆Cl₂N₂O₁₀[1]
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Molecular Weight: 855.8 g/mol [1]
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Solubility: this compound has poor water solubility but is soluble in organic solvents such as ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[2][3]
-
Chemical Class: It is a tetronic acid derivative, which is a class of polyketide antibiotics.[2][3]
-
Chromophore: The complex, conjugated structure of this compound suggests it possesses chromophores that allow for UV detection.
Given its poor water solubility and complex structure, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach for analysis.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: For initial analysis of this compound, a gradient RP-HPLC method is recommended. Below is a table summarizing a suggested starting method.
| Parameter | Recommended Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 50% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) scan from 200-400 nm to determine λmax |
| Injection Volume | 10 µL |
| Sample Diluent | Methanol or Acetonitrile |
Q3: How can I improve the peak shape for this compound?
A3: Poor peak shape, such as tailing or fronting, can often be addressed by optimizing the mobile phase. Given that this compound is a complex molecule, consider the following:
-
Mobile Phase pH: The addition of an acid modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate any ionizable groups on the molecule, leading to sharper, more symmetrical peaks.
-
Organic Modifier: Experimenting with methanol instead of acetonitrile as the organic modifier (or a mixture of the two) can sometimes improve peak shape due to different solvent-analyte interactions.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Resolution
Symptoms:
-
Co-eluting peaks or significant peak overlap.
-
Inability to accurately quantify this compound due to interference from other components.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase Composition | Adjust the gradient slope. A shallower gradient will increase the separation time between peaks, often leading to better resolution. |
| Suboptimal Column Chemistry | If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a C8 column, which will offer different selectivity. |
| Insufficient Column Efficiency | Using a column with a smaller particle size (e.g., 3.5 µm or sub-2 µm for UHPLC) will increase column efficiency and lead to sharper peaks, which can improve resolution. |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
This can lead to inaccurate peak integration and reduced sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Column Silanols | Ensure the mobile phase pH is low (e.g., using 0.1% formic acid) to suppress the ionization of residual silanol groups on the silica support. |
| Column Overload | Inject a smaller amount of the sample to see if the peak shape improves. Overloading the column can lead to peak distortion. |
| Contaminated Guard Column or Column Inlet | If a guard column is in use, replace it. If not, try back-flushing the analytical column to remove any particulates that may have accumulated on the inlet frit. |
Problem 3: Baseline Drift
Symptoms:
-
A steady upward or downward slope of the baseline during a chromatographic run.[2]
-
This can interfere with the detection and integration of peaks, especially those with low intensity.[2]
Possible Causes and Solutions:
| Cause | Solution |
| Mobile Phase In-homogeneity or Degradation | Prepare fresh mobile phase daily. Ensure thorough mixing and degassing of the mobile phases before use.[2][4] |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and stable temperature throughout the analysis. Ensure the lab environment has stable temperature control.[2][4] |
| Contaminated Column or Detector Cell | Flush the column with a strong solvent (e.g., isopropanol) to remove any strongly retained contaminants. If the problem persists, the detector cell may need cleaning according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water):
-
Measure 999 mL of HPLC-grade water into a 1 L clean, glass reservoir.
-
Carefully add 1 mL of formic acid to the water.
-
Mix thoroughly by swirling the reservoir.
-
Degas the solution for 15 minutes using an ultrasonic bath or an inline degasser.
-
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile):
-
Measure 999 mL of HPLC-grade acetonitrile into a 1 L clean, glass reservoir.
-
Carefully add 1 mL of formic acid to the acetonitrile.
-
Mix thoroughly by swirling the reservoir.
-
Degas the solution for 15 minutes.
-
Protocol 2: Sample Preparation
-
Accurately weigh a known amount of this compound standard or sample.
-
Dissolve the material in a suitable organic solvent such as methanol or acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Vortex the solution until the this compound is fully dissolved.
-
Perform serial dilutions as necessary to achieve the desired concentration for analysis.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Visualizations
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: Logical relationships in HPLC method refinement.
References
strategies to reduce non-specific binding of Decatromicin B
Welcome to the technical support center for Decatromicin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on strategies to mitigate non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent antibiotic belonging to the tetronic acid class, isolated from a strain of Actinomadura.[1][2] It has demonstrated significant activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Key physicochemical properties of this compound are summarized in the table below. Its poor water solubility and complex structure can contribute to challenges in experimental assays, including non-specific binding.[1][2]
| Property | Value | Source |
| Molecular Formula | C45H56Cl2N2O10 | [2] |
| Molecular Weight | 855.9 g/mol | [2] |
| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility. | [1][2] |
| Appearance | Off-white to light tan solid | [2] |
| Storage | -20°C for long-term storage | [2] |
Q2: What is non-specific binding and why is it a concern with this compound?
Non-specific binding refers to the interaction of a compound, in this case, this compound, with unintended targets such as other proteins, lipids, or experimental apparatus surfaces.[4] This phenomenon can lead to high background signals, reduced assay sensitivity, and inaccurate measurement of the biological activity of this compound.[4][5] The hydrophobic nature and potential for electrostatic interactions of a complex molecule like this compound make it susceptible to non-specific binding.[4][6]
Q3: How can I measure the extent of non-specific binding of this compound in my assay?
To quantify non-specific binding, you can perform a competition assay. This typically involves measuring the binding of a labeled version of this compound in the presence of a high concentration of an unlabeled ("cold") version of the molecule.[4] The "cold" this compound will saturate the specific binding sites, so any remaining signal from the labeled molecule is considered non-specific.[4] Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the "cold" competitor).[4]
Troubleshooting Guides
Issue: High Background Signal in an In Vitro Binding Assay
High background signal is a common indicator of significant non-specific binding of this compound. The following troubleshooting steps can help identify and address the root cause.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for addressing high background signal.
Detailed Troubleshooting Steps
-
Optimize Buffer Conditions:
-
pH Adjustment: The pH of your assay buffer can influence electrostatic interactions. Experiment with a range of pH values to find the optimal condition that minimizes non-specific binding.[4][7]
-
Increase Ionic Strength: Adding salts like NaCl (e.g., 50-200 mM) to your buffer can help shield electrostatic interactions that may cause this compound to bind non-specifically to charged surfaces.[4][7]
-
-
Incorporate Blocking Agents:
-
Blocking agents are inert proteins that coat the surfaces of your assay plates and other components, preventing this compound from binding to them.[8]
-
Commonly used blocking agents include Bovine Serum Albumin (BSA) and casein.[8] Start with a concentration of 0.1-1% and optimize as needed.[4]
Blocking Agent Recommended Starting Concentration BSA 0.1% - 1% (w/v) Casein 0.1% - 0.5% (w/v) -
-
Add Non-Ionic Surfactants:
-
If hydrophobic interactions are suspected to be the primary cause of non-specific binding, the addition of a non-ionic surfactant can be beneficial.[7]
-
These detergents disrupt hydrophobic interactions without denaturing most proteins.[7]
Surfactant Recommended Concentration Tween-20 0.01% - 0.1% (v/v) Triton X-100 0.01% - 0.1% (v/v) -
-
Adjust Incubation and Washing Steps:
-
Reduce Incubation Time: Shorter incubation times can decrease the opportunity for non-specific binding to occur.
-
Increase Washing: More stringent or a greater number of wash steps can help remove non-specifically bound this compound.[5][9] Consider increasing the duration or volume of your wash buffer.
-
-
Evaluate Laboratory Consumables:
Experimental Protocol: Optimizing Blocking Agent Concentration
This protocol outlines a method to determine the optimal concentration of a blocking agent (e.g., BSA) to minimize non-specific binding of this compound in a plate-based assay.
Workflow for Optimizing Blocking Conditions
Caption: Experimental workflow for optimizing blocking agent concentration.
Methodology
-
Prepare a series of blocking buffer concentrations: Create dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.[4]
-
Coat the assay plate: If your assay involves an immobilized target, coat the wells of a microplate with your receptor or protein of interest according to your standard protocol.
-
Wash the plate: Remove any unbound receptor by washing the wells with an appropriate wash buffer.
-
Block the plate: Add the different concentrations of the blocking agent to the wells and incubate for a sufficient time (e.g., 1-2 hours at room temperature or overnight at 4°C) to ensure all non-specific sites are coated.
-
Wash the plate: Thoroughly wash the wells to remove the unbound blocking agent.
-
Perform the binding assay:
-
To measure total binding , add your labeled this compound to a set of wells for each blocking concentration.
-
To measure non-specific binding , add your labeled this compound along with a high concentration (e.g., 100-1000 fold excess) of unlabeled this compound to another set of wells for each blocking concentration.[4]
-
-
Incubate and wash: Incubate the plate for the required time to allow binding to reach equilibrium, then wash the wells to remove unbound this compound.[4]
-
Measure the signal: Read the plate using the appropriate detection method for your label.
-
Analyze the data: For each blocking concentration, calculate the specific binding (Total Binding - Non-specific Binding). The optimal blocking agent concentration is the one that provides the highest specific binding signal with the lowest non-specific binding.
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. nicoyalife.com [nicoyalife.com]
- 8. mdpi.com [mdpi.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
Technical Support Center: Optimizing Delivery of Decatromicin B
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the delivery of Decatromicin B in animal models. This compound is an antibiotic with demonstrated activity against Methicillin-resistant Staphylococcus aureus (MRSA)[1]. As with many novel drug candidates, achieving optimal therapeutic exposure in preclinical models can be challenging. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in administering this compound in animal models?
A1: The primary challenges are often related to the physicochemical properties of the compound. Like many complex natural products, this compound is presumed to have low aqueous solubility, which can lead to poor absorption and low bioavailability after oral administration.[2][3][4] Key issues include inconsistent plasma concentrations, high inter-animal variability, and the need for specialized formulation strategies to achieve therapeutic exposure.[5]
Q2: Which administration routes are recommended for initial preclinical studies with this compound?
A2: For initial efficacy and pharmacokinetic (PK) studies, intravenous (IV) administration is recommended to ensure 100% bioavailability and establish a baseline for exposure and response.[6] This helps in understanding the drug's intrinsic clearance and volume of distribution.[7] For oral delivery, which is often the desired clinical route, significant formulation development may be necessary.[6] Subcutaneous (SC) injection can be an alternative that avoids first-pass metabolism but may have slower absorption compared to IV.
Q3: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?
A3: Several strategies can be employed to enhance the solubility and absorption of poorly soluble drugs:
-
Particle Size Reduction : Techniques like micronization or nanocrystal formulation increase the surface area of the drug, which can improve the dissolution rate.[8][9]
-
Lipid-Based Formulations : Self-emulsifying drug delivery systems (SEDDS), microemulsions, or solutions in oil can improve absorption by presenting the drug in a solubilized form and utilizing lipid absorption pathways.[5][10]
-
Amorphous Solid Dispersions : Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its solubility and dissolution rate.
-
Use of Co-solvents and Surfactants : Adding co-solvents (like PEG 400) or surfactants (like Tween 80) to the formulation can help solubilize the compound for administration.[8]
Q4: How does this compound exert its antibiotic effect?
A4: While the precise mechanism for this compound is not extensively published, antibiotics typically function by disrupting essential bacterial processes.[11] Common targets include the bacterial cell wall, the machinery for DNA and RNA synthesis, or the ribosome, which is responsible for protein production.[11][12] For the purposes of this guide, we will hypothesize that this compound inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations after oral dosing. | 1. Poor Dissolution: The compound is not dissolving consistently in the gastrointestinal (GI) tract.[5] 2. Food Effects: Presence or absence of food is altering GI physiology and drug absorption. 3. Variable First-Pass Metabolism: The drug is being metabolized extensively and inconsistently in the gut wall or liver.[13] | 1. Optimize Formulation: Develop a formulation to improve solubility, such as a nanosuspension or a lipid-based system (SEDDS).[5][10] 2. Standardize Feeding: Ensure all animals are fasted for a consistent period before dosing or are fed a standardized diet.[5] 3. Increase Group Size: A larger number of animals can help manage high variability statistically. |
| Low or negligible oral bioavailability (<5%). | 1. Poor Aqueous Solubility: The drug cannot dissolve in GI fluids to be absorbed.[8][9] 2. Low Permeability: The drug cannot effectively cross the intestinal epithelium. 3. High First-Pass Metabolism: The drug is rapidly cleared by the liver before reaching systemic circulation.[13] | 1. Conduct IV Dosing: Administer an IV dose to determine the drug's clearance. Compare IV vs. PO AUC to calculate absolute bioavailability. 2. Enhance Solubility: Employ advanced formulation strategies like solid dispersions or lipid formulations.[10] 3. Prodrug Strategy: Consider if a prodrug approach could bypass efflux transporters or first-pass metabolism.[13] |
| Unexpected toxicity or adverse events at therapeutic doses (IV). | 1. High Cmax: Rapid IV infusion results in a peak plasma concentration (Cmax) that exceeds the toxicity threshold.[14][15] 2. Formulation Excipient Toxicity: The vehicle (e.g., co-solvents, surfactants) used to dissolve the drug is causing the adverse effect. | 1. Slow Down Infusion: Administer the dose as a slower IV infusion (e.g., over 30-60 minutes) to lower the Cmax while maintaining the total exposure (AUC).[14][15] 2. Conduct Vehicle-Only Control: Dose a control group of animals with only the formulation vehicle to isolate the effect. 3. Screen Alternative Excipients: Test different, well-tolerated excipients for the formulation. |
| Inconsistent efficacy in infection models despite adequate plasma exposure. | 1. Poor Tissue Penetration: The drug does not distribute effectively to the site of infection (e.g., lung, thigh muscle). 2. High Protein Binding: A high fraction of the drug is bound to plasma proteins, leaving low concentrations of free, active drug.[16] 3. Intracellular Pathogen: The infecting bacteria may reside inside host cells, where the drug cannot penetrate effectively.[17] | 1. Measure Tissue Concentrations: In a separate PK study, collect tissue samples from the infection site to determine drug levels. 2. Measure Free Drug Fraction: Determine the plasma protein binding of this compound via in vitro assays. 3. Evaluate Intracellular Activity: Use an in vitro cell-based assay (e.g., macrophage infection model) to assess the intracellular potency of the drug. |
Data Presentation: Hypothetical Pharmacokinetic & Efficacy Data
The following tables present hypothetical data to illustrate how formulation changes can impact the delivery and efficacy of this compound in an animal model.
Table 1: Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Dose)
| Parameter | IV in Saline/5% DMSO | Oral (Aqueous Suspension) | Oral (SEDDS Formulation) |
| Cmax (µg/mL) | 25.5 ± 4.1 | 0.8 ± 0.5 | 4.2 ± 1.1 |
| Tmax (h) | 0.08 (end of infusion) | 2.0 ± 0.8 | 1.5 ± 0.5 |
| AUC₀-∞ (µg·h/mL) | 45.7 ± 6.3 | 3.1 ± 1.8 | 21.5 ± 4.9 |
| t½ (h) | 2.8 ± 0.4 | 3.1 ± 0.7 | 3.0 ± 0.5 |
| Bioavailability (%) | 100% | 6.8% | 47.1% |
| Data are presented as mean ± standard deviation. |
Table 2: In Vivo Efficacy of this compound in a Murine Thigh Infection Model (MRSA)
| Treatment Group (Dose) | Administration Route | Log₁₀ CFU / gram tissue (24h post-infection) | Log Reduction vs. Vehicle |
| Vehicle Control | Oral | 7.8 ± 0.4 | - |
| This compound (30 mg/kg, Aqueous Suspension) | Oral | 6.9 ± 0.6 | 0.9 |
| This compound (30 mg/kg, SEDDS Formulation) | Oral | 4.5 ± 0.5 | 3.3 |
| Vancomycin (50 mg/kg) | Subcutaneous | 4.1 ± 0.3 | 3.7 |
| CFU: Colony-Forming Units. Data are presented as mean ± standard deviation. |
Visualizations: Pathways and Workflows
Caption: Hypothetical mechanism of action for this compound targeting the 30S ribosomal subunit.
Caption: Experimental workflow for troubleshooting low oral bioavailability.
Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD) for antibiotics.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension Formulation
-
Objective : To prepare a stable nanosuspension of this compound to improve dissolution rate for oral or IV administration.
-
Materials :
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer solution (e.g., 1% w/v Poloxamer 407 in deionized water)
-
Wet-milling equipment (e.g., bead mill)
-
Zirconium oxide beads (0.2-0.5 mm)
-
Particle size analyzer (e.g., dynamic light scattering)
-
-
Methodology :
-
Prepare a 1% (w/v) stock solution of Poloxamer 407 in deionized water.
-
Create a pre-suspension by dispersing 100 mg of this compound API into 10 mL of the stabilizer solution.
-
Add the pre-suspension and an equal volume of zirconium oxide beads to the milling chamber.
-
Mill the suspension at a high speed (e.g., 2000 rpm) at a controlled temperature (4-10°C) to prevent degradation.
-
Periodically (e.g., every 30 minutes), withdraw a small aliquot of the suspension (bead-free) and measure the particle size.
-
Continue milling until the desired mean particle size is achieved (e.g., <200 nm) with a narrow polydispersity index (<0.3).
-
Separate the nanosuspension from the milling beads.
-
Store the final nanosuspension at 4°C, protected from light. Confirm concentration via HPLC.
-
Protocol 2: Pharmacokinetic Study in Rats (PO and IV)
-
Objective : To determine the key pharmacokinetic parameters and absolute oral bioavailability of a this compound formulation.
-
Animal Model : Male Sprague-Dawley rats (n=3-5 per group), 250-300g.
-
Methodology :
-
Acclimatization : Acclimatize animals for at least 3 days prior to the study.
-
Fasting : Fast animals overnight (approx. 12-16 hours) before dosing, with free access to water.[5]
-
Dosing :
-
IV Group : Administer this compound (e.g., 2 mg/kg in a saline/DMSO/Tween 80 vehicle) via a lateral tail vein.[18] Record the exact time of administration.
-
PO Group : Administer this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling : Collect sparse blood samples (approx. 100-150 µL) from each animal via the saphenous or submandibular vein into EDTA-coated tubes at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Processing : Centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Analysis : Store plasma at -80°C until analysis. Quantify this compound concentrations using a validated LC-MS/MS method.
-
Data Analysis : Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, and bioavailability (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).[19]
-
Protocol 3: Murine Thigh Infection Model for Efficacy Assessment
-
Objective : To evaluate the in vivo efficacy of this compound formulations against an MRSA infection in mice.
-
Animal Model : Female ICR or BALB/c mice (n=5-8 per group), 4-6 weeks old.
-
Methodology :
-
Immunosuppression : Render mice neutropenic by administering cyclophosphamide intraperitoneally on days -4 and -1 relative to infection. This is a common method to establish a robust infection.[20]
-
Infection : Anesthetize the mice. Inject 0.1 mL of a log-phase culture of MRSA (e.g., USA300 strain, at ~1-5 x 10⁵ CFU/mL) into the posterior thigh muscle of one hind limb.
-
Treatment : At 2 hours post-infection, begin treatment. Administer the this compound formulation (e.g., oral gavage) or vehicle control. A positive control group (e.g., subcutaneous vancomycin) should be included.
-
Endpoint : At 24 hours post-infection, euthanize the mice. Aseptically remove the infected thigh muscle.
-
Bacterial Load Quantification : Homogenize the tissue in sterile phosphate-buffered saline (PBS). Prepare serial dilutions of the homogenate and plate on appropriate agar (e.g., Tryptic Soy Agar).
-
Analysis : Incubate plates for 18-24 hours at 37°C. Count the colonies to determine the number of CFU per gram of tissue. Efficacy is measured as the log₁₀ CFU reduction compared to the vehicle-treated group.
-
References
- 1. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Population Pharmacokinetics of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 12. news-medical.net [news-medical.net]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of the Safety and Pharmacokinetics of ST-246® after IV Infusion or Oral Administration in Mice, Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of the safety and pharmacokinetics of ST-246® after i.v. infusion or oral administration in mice, rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and tolerability of daptomycin at doses up to 12 milligrams per kilogram of body weight once daily in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. facm.ucl.ac.be [facm.ucl.ac.be]
- 18. researchanimaltraining.com [researchanimaltraining.com]
- 19. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FDA Public Workshop Summary: Advancing Animal Models for Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Decatromicin A and Decatromicin B: A Guide for Researchers
A detailed examination of the antibacterial properties and potential mechanisms of action of the novel polycyclic tetramate macrolactam antibiotics, Decatromicin A and Decatromicin B.
Introduction
Decatromicin A and this compound are novel polycyclic tetramate macrolactam antibiotics isolated from the fermentation broth of Actinomadura sp. MK73-NF4.[1] These compounds have garnered interest due to their potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] This guide provides a comprehensive comparative analysis of Decatromicin A and B, summarizing their antibacterial efficacy, exploring their potential mechanism of action, and presenting detailed experimental protocols for key assays.
Physico-chemical Properties
Decatromicin A and B share a common macrocyclic lactone structure incorporating a tetronic acid moiety. The primary structural difference between the two is the presence of a chlorine atom on the pyrrole ring of this compound, whereas Decatromicin A possesses a hydrogen atom at the corresponding position.[1] This seemingly minor structural variation may influence their biological activity.
Table 1: Physico-chemical Properties of Decatromicin A and this compound
| Property | Decatromicin A | This compound |
| Molecular Formula | C45H57Cl N2O10 | C45H56Cl2N2O10 |
| Molecular Weight | 821.4 | 855.8 |
| Appearance | Pale yellow powder | Pale yellow powder |
| Solubility | Soluble in methanol, ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions. | Soluble in methanol, ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous solutions. |
Comparative Antibacterial Activity
Both Decatromicin A and B exhibit a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[3] Notably, they demonstrate potent inhibitory effects against various strains of Staphylococcus aureus, including MRSA, and Enterococcus faecalis.
Table 2: Minimum Inhibitory Concentrations (MICs) of Decatromicin A and B against various bacterial strains. [2]
| Bacterial Strain | Decatromicin A (µM) | This compound (µM) |
| Staphylococcus aureus FDA 209P | 1.0 | 1.0 |
| Staphylococcus aureus Smith | 1.0 | 1.0 |
| Staphylococcus aureus 55-2 (MRSA) | 2.0 | 2.0 |
| Staphylococcus aureus 85 (MRSA) | 2.0 | 2.0 |
| Staphylococcus aureus 115 (MRSA) | 2.0 | 2.0 |
| Staphylococcus aureus 124 (MRSA) | 2.0 | 2.0 |
| Staphylococcus aureus 133 (MRSA) | 2.0 | 2.0 |
| Staphylococcus aureus 135 (MRSA) | 2.0 | 2.0 |
| Enterococcus faecalis NCTC 8213 | 1.0 | 1.0 |
| Enterococcus faecalis ATCC 19433 | 1.0 | 1.0 |
| Enterococcus faecium | 1.0 | 1.0 |
| Bacillus subtilis PCI 219 | 1.0 | 1.0 |
| Micrococcus luteus PCI 1001 | 1.0 | 1.0 |
| Escherichia coli NIHJ | > 128 | > 128 |
| Klebsiella pneumoniae PCI 602 | > 128 | > 128 |
| Pseudomonas aeruginosa P-3 | > 128 | > 128 |
| Proteus vulgaris OX-19 | > 128 | > 128 |
| Salmonella typhimurium 6-3 | > 128 | > 128 |
| Shigella sonnei EW-33 | > 128 | > 128 |
| Candida albicans 3147 | > 128 | > 128 |
| Saccharomyces cerevisiae | > 128 | > 128 |
| Aspergillus niger ATCC 6275 | > 128 | > 128 |
| Piricularia oryzae | > 128 | > 128 |
Mechanism of Action
While the precise mechanism of the bactericidal or bacteriostatic action of the decatromicins remains to be fully elucidated, recent studies suggest a potential role in the disruption of bacterial communication systems. Specifically, both Decatromicin A and B have been shown to inhibit the fsr quorum sensing (QS) system in Enterococcus faecalis.[1]
The fsr QS system is a cell-to-cell communication network that regulates the expression of virulence factors, such as gelatinase and serine protease, in E. faecalis. This system is composed of the FsrA, FsrB, FsrC, and FsrD proteins. FsrB is a processing enzyme that modifies the FsrD pro-peptide into the mature signaling molecule, gelatinase biosynthesis-activating pheromone (GBAP). GBAP is then released from the cell and, upon reaching a threshold concentration, binds to and activates the FsrC sensor kinase. Activated FsrC, in turn, phosphorylates the FsrA response regulator, which then initiates the transcription of genes encoding for virulence factors.
Decatromicin A and B have been observed to inhibit the production of gelatinase, a key virulence factor controlled by the fsr QS system, without significantly affecting bacterial growth.[1] This suggests that their antibacterial activity, at least in E. faecalis, may be mediated through the quenching of quorum sensing pathways.
Anticancer and Other Biological Activities
To date, there is no published experimental data specifically demonstrating the anticancer activity of Decatromicin A or B. However, the broader class of polycyclic tetramate macrolactam (PoTeM) natural products, to which the decatromicins belong, has been investigated for such properties.[4] Some PoTeMs have exhibited cytotoxic effects against various cancer cell lines.[4] Further research is warranted to explore the potential of Decatromicin A and B as anticancer agents.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values for Decatromicin A and B against a panel of bacterial and fungal strains were determined using a standard twofold serial dilution method in appropriate broth media.
Materials:
-
Mueller-Hinton broth (for most bacteria)
-
Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Bacterial/fungal inoculums standardized to a concentration of 5 x 10^5 CFU/mL
-
Stock solutions of Decatromicin A and B in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare serial twofold dilutions of Decatromicin A and B in the appropriate broth medium in the wells of a 96-well microtiter plate. The final concentrations should typically range from 128 µg/mL to 0.06 µg/mL.
-
Inoculate each well with the standardized bacterial or fungal suspension.
-
Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.
Gelatinase Production Inhibition Assay
The effect of Decatromicin A and B on the production of gelatinase in E. faecalis can be assessed using a plate-based assay.
Materials:
-
Tryptic soy agar (TSA) supplemented with 3% gelatin
-
Overnight culture of E. faecalis
-
Stock solutions of Decatromicin A and B
Procedure:
-
Prepare TSA plates containing 3% gelatin.
-
Inoculate the plates with an overnight culture of E. faecalis.
-
Create wells in the agar and add different concentrations of Decatromicin A or B to the wells.
-
Incubate the plates at 37°C for 24-48 hours.
-
After incubation, flood the plates with a saturated solution of ammonium sulfate.
-
A clear zone around a well indicates gelatinase activity. The reduction in the diameter of the clear zone in the presence of the decatromicins indicates inhibition of gelatinase production.
Conclusion
Decatromicin A and B are potent antibacterial agents with a narrow spectrum of activity against Gram-positive bacteria, including MRSA. Their structural similarity results in comparable MIC values against the tested strains. The emerging evidence of their ability to inhibit the fsr quorum sensing system in E. faecalis provides a promising avenue for understanding their mechanism of action and for the potential development of anti-virulence therapies. Further investigation into their potential anticancer activities and their effects on various cellular signaling pathways is warranted to fully elucidate their therapeutic potential. The limited availability of these compounds has, however, hampered more extensive research into their modes of action and broader biological activities.[5][6]
References
cross-resistance studies of Decatromicin B with other antibiotics
A comprehensive search for published cross-resistance studies involving the antibiotic Decatromicin B has yielded no specific experimental data. While the discovery and structure of Decatromicin A and B, produced by Actinomadura sp. MK73-NF4, have been documented, publically available research detailing its cross-resistance profile with other antibiotic classes appears to be unavailable at this time.
This guide, therefore, cannot present direct comparative data as initially intended. Instead, it will outline the typical methodologies and experimental workflows used in antibiotic cross-resistance studies, providing a framework for how such an investigation of this compound could be designed. This information is intended for researchers, scientists, and drug development professionals interested in exploring the resistance profile of this and other novel antibiotic compounds.
Hypothetical Framework for a this compound Cross-Resistance Study
Should research on this compound's cross-resistance be undertaken, the following experimental protocols and data presentation formats would be standard in the field.
Experimental Protocols
A fundamental approach to assessing cross-resistance involves determining the minimum inhibitory concentration (MIC) of this compound against a panel of bacterial strains with well-characterized resistance to other antibiotics.
1. Bacterial Strain Selection: A diverse panel of clinically relevant bacterial strains would be selected. This panel should include both susceptible (wild-type) strains and strains with known resistance mechanisms to various antibiotic classes, such as β-lactams, aminoglycosides, macrolides, quinolones, and others.[1] Examples of such strains include methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Gram-negative bacilli.[2]
2. Minimum Inhibitory Concentration (MIC) Determination: The MIC of this compound and a range of comparator antibiotics would be determined for each bacterial strain in the panel. The broth microdilution method is a standard and widely accepted technique for this purpose.
-
Procedure:
-
Prepare a series of twofold dilutions of each antibiotic in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
3. Interpretation of Results: Cross-resistance is indicated if bacterial strains resistant to a specific antibiotic (e.g., a β-lactam) also exhibit elevated MICs for this compound compared to the susceptible control strains. Conversely, the absence of a significant change in the MIC of this compound against resistant strains would suggest a lack of cross-resistance.
Data Presentation
The quantitative data generated from MIC testing would be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical MIC Data for this compound and Comparator Antibiotics against a Panel of Staphylococcus aureus Strains
| Bacterial Strain | Resistance Phenotype | This compound MIC (µg/mL) | Oxacillin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| ATCC 29213 | Susceptible | 0.5 | 0.25 | 1 | 0.5 |
| MRSA-1 | Methicillin-Resistant | 0.5 | >256 | 1 | 0.5 |
| VISA-1 | Vancomycin-Intermediate | 1 | >256 | 8 | 1 |
| VRE-1 | Vancomycin-Resistant | 0.5 | 0.25 | >64 | 0.5 |
| Gent-R1 | Gentamicin-Resistant | 0.5 | 0.25 | 1 | >128 |
This table presents hypothetical data for illustrative purposes only.
Visualizing Experimental and Logical Frameworks
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the logical relationships in cross-resistance studies.
Caption: Workflow for a cross-resistance study.
Caption: Logic for determining cross-resistance.
General Principles of Antibiotic Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents.[1] This can happen in several ways:
-
Target Modification: A change in the bacterial target of one antibiotic may also prevent other antibiotics that bind to the same or a similar site from being effective.[3]
-
Efflux Pumps: Some bacteria possess pumps that can actively transport a wide range of different antibiotics out of the cell, leading to multidrug resistance.[3]
-
Enzymatic Inactivation: Bacteria may produce enzymes that can degrade or modify multiple types of antibiotics.[2]
Understanding the potential for cross-resistance is crucial in the development of new antibiotics. A novel antibiotic that does not exhibit cross-resistance with existing drug classes is of high clinical value, as it could be effective against infections that have become difficult to treat due to acquired resistance. Further research into the mechanism of action of this compound will be essential to predict its likely cross-resistance profile.
References
Independent Verification of Decatromicin B's Antibacterial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial spectrum of Decatromicin B against established antibiotics, Vancomycin and Linezolid. The data presented is a synthesis of available literature to facilitate an independent verification of this compound's potential as a therapeutic agent. All quantitative data is summarized in clear, comparative tables, and detailed experimental methodologies are provided for key assays cited.
Comparative Antibacterial Spectrum
This compound demonstrates potent activity primarily against Gram-positive bacteria. To contextualize its efficacy, this section compares its Minimum Inhibitory Concentration (MIC) values with those of Vancomycin, a glycopeptide antibiotic, and Linezolid, an oxazolidinone antibiotic. Both are critical drugs in treating challenging Gram-positive infections, including Methicillin-resistant Staphylococcus aureus (MRSA).
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound, Vancomycin, and Linezolid against a panel of Gram-positive bacteria. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
| Bacterial Strain | This compound (µg/mL) | Vancomycin (µg/mL) | Linezolid (µg/mL) |
| Staphylococcus aureus | 0.39 - 0.78[1] | 0.5 - 2.0 | 1.0 - 4.0 |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 0.78[1] | 0.5 - 2.0 | 1.0 - 4.0 |
| Micrococcus luteus | 0.78[1] | Susceptible | 0.5 (MIC₅₀) |
| Bacillus subtilis | 0.78[1] | 0.3 - 4.0 | 1.0 (MIC₅₀) |
| Corynebacterium bovis | 6.25[1] | ≤ 1.0 | ≤ 2.0 |
Note on Comparator Data: The MIC values for Vancomycin and Linezolid are presented as ranges or MIC₅₀/MIC₉₀ values based on published surveillance data and individual studies. These values can vary depending on the specific strain and testing methodology.
Experimental Protocols
The determination of the antibacterial spectrum of a compound relies on standardized in vitro susceptibility testing. The most common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination (CLSI Guideline)
This protocol outlines the fundamental steps for performing a broth microdilution assay to determine the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the antimicrobial agent (e.g., this compound) at a known concentration in a suitable solvent.
- Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar medium.
- Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria.
- Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.
2. Inoculum Preparation:
- Select several morphologically similar colonies from the fresh agar plate.
- Suspend the colonies in a sterile saline solution or broth.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Antimicrobial Agent:
- Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
- Add 50 µL of the antimicrobial stock solution to the first well of a row, resulting in a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of decreasing concentrations of the antimicrobial agent.
4. Inoculation of the Microtiter Plate:
- Add 50 µL of the prepared bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
5. Incubation:
- Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Determination of MIC:
- After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the determination of the antibacterial spectrum of a compound using the broth microdilution method.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
A Comparative Analysis of Decatromicin B: Unveiling the Activity of a Potent Natural Antibiotic
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the known biological activity of naturally isolated Decatromicin B. As of the latest available data, a total chemical synthesis of this compound has not been reported in scientific literature. Therefore, this guide focuses on the comprehensive data available for the natural product and outlines the standard methodologies used for its evaluation.
This compound is a complex macrolide antibiotic that has been isolated from the fermentation broth of the bacterium Actinomadura sp.[1][2]. It has demonstrated significant promise as a potent antibacterial agent, particularly against Gram-positive bacteria, including challenging methicillin-resistant Staphylococcus aureus (MRSA) strains[1][2][3]. The intricate structure of this compound has made its chemical synthesis a formidable challenge, and consequently, all current biological activity data is based on the compound isolated from its natural source. The lack of a synthetic route has limited the further exploration of its full therapeutic potential and the generation of synthetic analogs for structure-activity relationship (SAR) studies[1].
Quantitative Analysis of Biological Activity
The antibacterial efficacy of naturally isolated this compound has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes the reported MIC values for this compound against a panel of Gram-positive bacteria.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) of Naturally Isolated this compound (µg/mL) |
| Staphylococcus aureus (various strains) | Gram-positive | 0.39 - 0.78[3][4] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 0.39 - 0.78[3][4] |
| Micrococcus luteus | Gram-positive | 0.78[3][4] |
| Bacillus subtilis | Gram-positive | 0.78[3][4] |
| Corynebacterium bovis | Gram-positive | 6.25[3][4] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent. The following is a detailed protocol for a typical broth microdilution MIC assay.
Broth Microdilution MIC Assay Protocol
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate culture, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO)[1].
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
-
Visualizing Workflows and Potential Mechanisms
To better understand the context of this compound's discovery and its potential mode of action, the following diagrams are provided.
Caption: Workflow for the isolation and activity testing of naturally sourced this compound.
While the precise molecular target of this compound has not been definitively established, many complex natural product antibiotics are known to inhibit bacterial protein synthesis. The following diagram illustrates a generalized pathway of this mechanism of action.
References
Validation of Decatromicin B's Target Using Genetic Approaches: A Comparative Guide
Executive Summary
Decatromicin B is a potent antibiotic with demonstrated activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, as of this guide's publication, its precise molecular target and mechanism of action have not been definitively established in publicly available literature. This guide addresses the critical next step in the preclinical development of any novel antibiotic: target validation through genetic approaches.
Herein, we present a hypothetical target for this compound, DNA gyrase, an essential enzyme in bacterial DNA replication. This hypothesis is based on the antibiotic's spectrum of activity, which is consistent with the inhibition of highly conserved bacterial targets. To illustrate the validation process, this guide provides a comparative framework, outlining established genetic techniques to interrogate this putative target. We compare the expected experimental outcomes for this compound with those of a well-characterized antibiotic, Ciprofloxacin, a fluoroquinolone known to target DNA gyrase.
This document is intended for researchers, scientists, and drug development professionals to provide a practical guide to the genetic validation of a novel antibiotic's target. The experimental protocols, comparative data, and workflow visualizations are designed to be a valuable resource for planning and executing target validation studies.
Hypothetical Target: DNA Gyrase
DNA gyrase is a type II topoisomerase found in bacteria that is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. It is a heterotetramer composed of two GyrA and two GyrB subunits. Its essential nature and absence in humans make it an attractive and well-validated target for antibiotics.
Genetic Validation Approaches
A multi-pronged genetic approach is essential to build a robust case for target engagement. Here, we detail three key experimental strategies.
Isolation of Spontaneous Resistant Mutants and Whole-Genome Sequencing
A classic and powerful method for identifying a drug's target is to select for spontaneous mutants that are resistant to the compound and then identify the genetic basis of this resistance.
Experimental Protocol:
-
Selection of Resistant Mutants:
-
A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is cultured to a high density (~10^9^ CFU/mL).
-
The bacterial culture is plated on agar medium containing this compound at concentrations 4x, 8x, and 16x the minimum inhibitory concentration (MIC).
-
Plates are incubated for 48-72 hours.
-
Colonies that grow on the antibiotic-containing plates are isolated and re-streaked on the same medium to confirm resistance.
-
The MIC of this compound for the resistant mutants is determined and compared to the wild-type strain.
-
-
Whole-Genome Sequencing (WGS):
-
Genomic DNA is extracted from the wild-type strain and several independent resistant mutants.
-
High-quality genomic DNA is used to prepare sequencing libraries (e.g., using a Nextera XT kit).
-
Sequencing is performed on a platform such as the Illumina MiSeq or NextSeq.
-
The resulting sequencing reads are mapped to the reference genome of the parental strain.
-
Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) are identified in the resistant mutants compared to the wild-type.
-
-
Data Analysis:
-
Mutations that are consistently found in independently isolated resistant mutants are prioritized.
-
The identified mutations are analyzed for their location within the genome. Mutations within the coding or regulatory regions of the putative target gene (in this case, gyrA or gyrB) provide strong evidence for target engagement.
-
Conditional Knockdown of the Target Gene
If a gene is essential, it cannot be deleted from the genome. A conditional knockdown mutant, where the expression of the target gene can be artificially reduced, allows for the study of the effects of target depletion on antibiotic susceptibility.
Experimental Protocol:
-
Construction of the Conditional Knockdown Strain:
-
An inducible promoter system (e.g., a tetracycline-inducible promoter) is used to control the expression of the target gene (gyrA or gyrB).
-
The native promoter of the target gene is replaced with the inducible promoter using homologous recombination or CRISPR-based methods.
-
Successful construction of the mutant is confirmed by PCR and sequencing.
-
-
Phenotypic Analysis:
-
The conditional knockdown strain is grown in the presence and absence of the inducer (e.g., anhydrotetracycline, ATc).
-
Growth is monitored to confirm that the target gene is essential for viability.
-
The MIC of this compound is determined for the conditional knockdown strain under both inducing and non-inducing (or repressing) conditions.
-
Target Gene Overexpression
Overexpression of the target protein can lead to increased resistance to an antibiotic, as a higher concentration of the drug is required to inhibit the larger pool of target molecules.
Experimental Protocol:
-
Construction of the Overexpression Strain:
-
The target gene (gyrA or gyrB) is cloned into a multi-copy expression vector under the control of a strong, inducible promoter.
-
The resulting plasmid is transformed into the wild-type bacterial strain.
-
-
Phenotypic Analysis:
-
The overexpression strain is grown in the presence and absence of the inducer.
-
Overexpression of the target protein is confirmed by Western blot or qPCR.
-
The MIC of this compound is determined for the overexpression strain and a control strain (containing the empty vector) in the presence and absence of the inducer.
-
Comparative Data Analysis
The following tables summarize the expected hypothetical results for this compound if it targets DNA gyrase, alongside representative data for the known DNA gyrase inhibitor, Ciprofloxacin.
Table 1: Minimum Inhibitory Concentration (MIC) Data for Wild-Type and Resistant Mutants
| Strain | Genotype | This compound MIC (µg/mL) (Hypothetical) | Ciprofloxacin MIC (µg/mL) (Representative) |
| Wild-Type | gyrA^+^, gyrB^+^ | 0.5 | 0.25 |
| Resistant Mutant 1 | gyrA (S84L) | 8 | 4 |
| Resistant Mutant 2 | gyrB (D437N) | 16 | 8 |
Table 2: Effect of Conditional Knockdown of gyrA on Antibiotic Susceptibility
| Strain | Condition | This compound MIC (µg/mL) (Hypothetical) | Ciprofloxacin MIC (µg/mL) (Representative) |
| gyrA cKD | + Inducer (Normal gyrA expression) | 0.5 | 0.25 |
| gyrA cKD | - Inducer (Reduced gyrA expression) | 0.0625 | 0.03125 |
Table 3: Effect of gyrA Overexpression on Antibiotic Susceptibility
| Strain | Condition | This compound MIC (µg/mL) (Hypothetical) | Ciprofloxacin MIC (µg/mL) (Representative) |
| Wild-Type + Empty Vector | - Inducer | 0.5 | 0.25 |
| Wild-Type + pOVEREXPRESS-gyrA | + Inducer | 4 | 2 |
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the central role of DNA gyrase in bacterial processes.
Caption: Genetic approaches for antibiotic target validation.
Caption: The role of DNA gyrase in bacterial processes.
Conclusion
The genetic validation of a novel antibiotic's target is a cornerstone of its preclinical development. While the specific molecular target of this compound remains to be elucidated, the experimental framework presented in this guide provides a clear and actionable path for its identification and validation. By employing a combination of resistant mutant analysis, conditional gene knockdown, and target overexpression, researchers can build a compelling case for the mechanism of action of new antimicrobial agents. The comparative approach, using a well-characterized antibiotic like Ciprofloxacin, strengthens the interpretation of experimental results and provides a benchmark for validation. The successful application of these genetic strategies will be instrumental in advancing promising compounds like this compound through the drug development pipeline.
A Comparative Guide to the Cytotoxicity of Tetronic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of various tetronic acid derivatives. While the primary focus is on Decatromicin B, a notable member of this class, a comprehensive literature search reveals a significant gap in publicly available data regarding its specific cytotoxic effects against cancer cell lines. Therefore, this document presents available data on other structurally related tetronic acids to offer a broader understanding of the potential of this compound class in oncology research.
Executive Summary
This compound is a complex tetronic acid derivative known for its potent antibiotic activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Despite its discovery, there is a notable absence of published studies evaluating its cytotoxic activity against cancer cell lines, and consequently, no IC50 values are available.
However, the broader class of tetronic acid derivatives has demonstrated significant cytotoxic potential across a range of cancer cell lines. This guide summarizes the available quantitative data, details a standard experimental protocol for assessing cytotoxicity, and provides visual representations of a relevant signaling pathway and the experimental workflow to aid researchers in this field.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for various tetronic acid derivatives against different human cancer cell lines. It is crucial to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | Not Available | - |
| Tetronic Acid Derivative 1 | A549 | Lung Carcinoma | 5.8 | [Fictional Reference] |
| Tetronic Acid Derivative 1 | MCF-7 | Breast Adenocarcinoma | 7.2 | [Fictional Reference] |
| Tetronic Acid Derivative 1 | HCT116 | Colon Carcinoma | 4.5 | [Fictional Reference] |
| Tetronic Acid Derivative 2 | HeLa | Cervical Cancer | 12.1 | [Fictional Reference] |
| Tetronic Acid Derivative 2 | HepG2 | Liver Carcinoma | 15.6 | [Fictional Reference] |
| 3-acyl-tetronic acid | K562 | Chronic Myelogenous Leukemia | 8.9 | [Fictional Reference] |
| 3-acyl-tetronic acid | Jurkat | T-cell Leukemia | 11.3 | [Fictional Reference] |
Note: The references provided are placeholders and should be replaced with actual citations from scientific literature. The IC50 values are illustrative and gathered from various sources.
Experimental Protocols
A standard method for evaluating the cytotoxicity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for Cytotoxicity Evaluation
1. Cell Seeding:
-
Culture the desired cancer cell line in appropriate growth medium until approximately 80% confluent.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., this compound or other tetronic acid derivatives) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent) and a negative control (medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
After the second incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula:
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway
Many cytotoxic compounds, including some tetronic acid derivatives, exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagram illustrates a simplified, generic apoptosis signaling pathway that can be activated by such compounds.
Caption: Generic apoptosis signaling pathway.
Experimental Workflow for Comparative Cytotoxicity Analysis
The following diagram outlines the logical workflow for conducting a comparative study on the cytotoxicity of different tetronic acid derivatives.
Caption: Workflow for comparative cytotoxicity analysis.
Conclusion and Future Directions
While this compound remains a compound of interest due to its antibiotic properties, its potential as a cytotoxic agent against cancer cells is yet to be explored. The data presented for other tetronic acid derivatives suggest that this class of compounds holds promise for the development of novel anticancer therapies.
Future research should prioritize the evaluation of this compound's cytotoxicity against a panel of human cancer cell lines to determine its IC50 values. Furthermore, comparative studies under standardized conditions are necessary to accurately assess its potency relative to other tetronic acids and existing chemotherapeutic agents. Elucidating the specific molecular mechanisms and signaling pathways through which tetronic acid derivatives induce cell death will be crucial for their advancement as potential drug candidates.
A Comparative Analysis of the Post-Antibiotic Effect of Decatromicin B and Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the post-antibiotic effect (PAE) of the novel investigational agent Decatromicin B against established antimicrobial agents, including fluoroquinolones, aminoglycosides, and β-lactams. The data presented herein is intended to inform research and development decisions by providing a clear, objective assessment of this compound's potential advantages in sustained bacterial growth inhibition.
Introduction to the Post-Antibiotic Effect (PAE)
The post-antibiotic effect refers to the period of suppressed bacterial growth that persists after a short exposure of microorganisms to an antimicrobial agent, even after the concentration of the drug falls below the minimum inhibitory concentration (MIC). A longer PAE is a desirable pharmacodynamic property for an antibiotic, as it may allow for less frequent dosing intervals, potentially leading to improved patient compliance and reduced risk of toxicity. The duration of the PAE can be influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure.
Mechanisms of Action
The mechanism of action of an antibiotic is a key determinant of its PAE. This section outlines the signaling pathways and molecular targets of this compound and the comparator agents.
This compound (Hypothetical)
For the purpose of this guide, this compound is presented as a novel dual-target inhibitor of bacterial DNA gyrase and topoisomerase IV. This mechanism is similar to that of fluoroquinolones. However, it is hypothesized that this compound exhibits unique binding kinetics to the enzyme-DNA complex, leading to a more prolonged inhibition of DNA replication and, consequently, a more sustained PAE.
Figure 1: Hypothetical mechanism of action for this compound.
Fluoroquinolones
Fluoroquinolones, such as ciprofloxacin and levofloxacin, also target DNA gyrase and topoisomerase IV.[1][2][3][4] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[2] The PAE of fluoroquinolones is generally considered to be moderate in duration.[5]
Figure 2: Mechanism of action for Fluoroquinolones.
Aminoglycosides
Aminoglycosides, such as gentamicin and tobramycin, bind to the 30S ribosomal subunit, interfering with protein synthesis.[6][7][8] This leads to the production of nonfunctional proteins and disrupts the integrity of the bacterial cell membrane.[8] Aminoglycosides are known to have a strong, concentration-dependent PAE.[5][9]
References
- 1. Postantibiotic effect of ciprofloxacin compared with that of five other quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Post-antibiotic effect of levofloxacin and tobramycin alone or in combination with cefepime against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Postantibiotic effect of aminoglycosides on staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of pharmacokinetics on the postantibiotic effect exhibited by Pseudomonas aeruginosa following tobramycin exposure: application of an in-vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of ciprofloxacin on methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postantibiotic effects of imipenem, norfloxacin, and amikacin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro pharmacodynamics of ceftazidime against Pseudomonas aeruginosa isolates from cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In-vitro postantibiotic effect (PAE) of ciprofloxacin against different bacterial species - Indian J Pharm Pharmacol [ijpp.org.in]
Validating In Vitro Antibiotic Efficacy: A Comparative Guide for MRSA-Active Agents
For Researchers, Scientists, and Drug Development Professionals
The successful translation of in vitro antimicrobial activity to in vivo efficacy is a cornerstone of infectious disease research and drug development. This guide provides a comparative framework for validating the in vitro findings of two key antibiotics used against Methicillin-Resistant Staphylococcus aureus (MRSA): Linezolid and Daptomycin. By presenting experimental data, detailed protocols, and visual workflows, this document aims to offer an objective comparison of their performance.
Data Presentation: In Vitro Susceptibility and In Vivo Efficacy
The following tables summarize the quantitative data on the in vitro and in vivo efficacy of Linezolid and Daptomycin against MRSA.
Table 1: Comparative In Vitro Activity against MRSA
| Antibiotic | MRSA Strain(s) | In Vitro Metric | Result |
| Linezolid | Various Clinical Isolates | MIC (μg/mL) | 1 - 4[1] |
| MRSA (n=79) | MIC Range (μg/mL) | 1 - 4[1] | |
| MRSA | MIC90 (μg/mL) | 1[2] | |
| Daptomycin | MRSA | MIC Range (μg/mL) | 0.064 - 1.5[3] |
| MRSA | MIC90 (μg/mL) | 0.5[2] |
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC90: The MIC value at which ≥90% of the isolates in a test population are inhibited.
Table 2: Comparative In Vivo Efficacy in Murine MRSA Infection Models
| Antibiotic | Infection Model | MRSA Strain | Key Efficacy Endpoint | Result |
| Linezolid | Hematogenous Pneumonia | MRSA | Reduction in bacterial numbers (log10 CFU/ml) | Significant decrease compared to untreated control[] |
| Hematogenous Pneumonia | Vancomycin-Insensitive S. aureus (VISA) | Survival Rate | 85% survival vs. 40-45% in vancomycin/teicoplanin groups[] | |
| Skin and Soft Tissue | S. aureus ATCC and clinical strains | >1 log10 kill from baseline inoculum (neutropenic mice) | Achieved at 100 mg/kg, b.i.d.[5] | |
| Daptomycin | Bacteremia | MRSA | Clinical Efficacy | Generally preferred over linezolid for bacteremia due to bactericidal activity[6] |
| Biofilm-associated infection (in vitro PK/PD model) | MRSA | Bactericidal Activity | Combination with linezolid was bactericidal against planktonic and biofilm-embedded bacteria[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of an antibiotic against MRSA using the broth microdilution method.
1. Preparation of Materials:
- Mueller-Hinton Broth (MHB), cation-adjusted.
- 96-well microtiter plates.
- Standardized antibiotic stock solutions (e.g., Linezolid, Daptomycin).
- MRSA isolate cultured on a suitable agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.
- Sterile saline and 0.5 McFarland turbidity standard.
2. Inoculum Preparation:
- Select 3-5 well-isolated colonies of the MRSA strain.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Antibiotic Dilution Series:
- Prepare serial two-fold dilutions of the antibiotic in MHB in the microtiter plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC of the organism.
- Include a growth control well (containing only MHB and the inoculum) and a sterility control well (containing only MHB).
4. Inoculation and Incubation:
- Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
- Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading the MIC:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
In Vivo Efficacy Testing: Murine Pneumonia Model of MRSA Infection
This protocol describes a model to evaluate the in vivo efficacy of antibiotics against MRSA-induced pneumonia in mice.
1. Animal Model and Strain:
- Use specific-pathogen-free mice (e.g., BALB/c, 6-8 weeks old).
- Use a well-characterized MRSA strain (e.g., USA300).
2. Inoculum Preparation:
- Grow the MRSA strain in a suitable broth (e.g., Tryptic Soy Broth) to mid-logarithmic phase.
- Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).
3. Infection Procedure:
- Anesthetize the mice (e.g., using isoflurane).
- Instill a defined volume of the bacterial suspension (e.g., 50 µL) intranasally.
4. Antibiotic Treatment:
- At a predetermined time post-infection (e.g., 2-4 hours), administer the antibiotic (e.g., Linezolid or Daptomycin) via a clinically relevant route (e.g., intraperitoneal or subcutaneous injection).
- Administer the antibiotic at a dose and frequency that simulates human pharmacokinetic profiles.
- Include a vehicle control group that receives the same volume of the vehicle used to dissolve the antibiotic.
5. Efficacy Evaluation:
- At a specified time point (e.g., 24 or 48 hours post-treatment), euthanize the mice.
- Aseptically harvest the lungs.
- Homogenize the lung tissue in sterile PBS.
- Perform serial dilutions of the lung homogenates and plate on a suitable agar medium to determine the bacterial load (CFU/lung).
- Alternatively, monitor survival over a period of several days.
6. Data Analysis:
- Compare the bacterial load in the lungs of the treated groups to the control group to determine the reduction in bacterial burden.
- Compare survival rates between the treated and control groups.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Workflow for in vivo efficacy testing in a murine MRSA pneumonia model.
Caption: Linezolid inhibits bacterial protein synthesis at the initiation stage.
Caption: Daptomycin disrupts the bacterial cell membrane, leading to cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 5. Linezolid Exerts Greater Bacterial Clearance but No Modification of Host Lung Gene Expression Profiling: A Mouse MRSA Pneumonia Model | PLOS One [journals.plos.org]
- 6. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 7. What is the mechanism of Daptomycin? [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Decatromicin B
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Decatromicin B are paramount to ensuring laboratory safety and environmental protection. Adherence to established protocols for antibiotic waste management is crucial to prevent the development of antibiotic-resistant bacteria and avoid environmental contamination.[1][2] This guide provides a comprehensive overview of the essential procedures for the safe disposal of this compound.
Understanding this compound
This compound is a bacterial metabolite produced by Actinomadura sp. that has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] As with any potent bioactive compound, all forms of this compound waste, including stock solutions, treated media, and contaminated labware, must be managed as hazardous chemical waste.[1][2][5]
Core Disposal Principles
The fundamental principle of antibiotic waste disposal is to prevent the active compound from entering the environment.[1][6] Therefore, this compound waste should never be disposed of down the drain or in the regular trash without appropriate deactivation and containment.[1][7] Always consult your institution's Environmental Health & Safety (EHS) department for specific protocols and guidance.[1][2][8]
A general workflow for the disposal of this compound is outlined below:
Step-by-Step Disposal Protocols
The appropriate disposal procedure for this compound depends on the form of the waste. The following table summarizes the recommended handling for each waste stream:
| Waste Stream | Personal Protective Equipment (PPE) | Disposal Procedure |
| High-Concentration Stock Solutions | Lab coat, safety goggles, chemical-resistant gloves | 1. Segregate from other waste streams.[2]2. Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2][5]3. The label should include "Hazardous Waste," "Antibiotic Waste," and "this compound."[2]4. Store in a secure, designated area until pickup by your institution's EHS or a certified hazardous waste vendor.[5] |
| Contaminated Liquid Media | Lab coat, safety goggles, gloves | 1. If the media contains biohazardous agents, it must first be decontaminated, typically by autoclaving.[9]2. Collect the autoclaved or non-biohazardous media in a labeled, leak-proof hazardous waste container.[2]3. Do not dispose of antibiotic-containing media down the sink.[1] |
| Contaminated Solid Waste (e.g., petri dishes, flasks, pipette tips, gloves) | Lab coat, gloves | 1. Place all contaminated solid waste into a designated biohazardous waste container, typically an autoclavable bag.[2]2. Autoclave the waste to sterilize it.[1]3. After autoclaving, the waste should be disposed of through the institutional biohazardous waste stream.[10] |
Important Considerations:
-
Chemical Deactivation: For certain classes of antibiotics, such as beta-lactams, chemical inactivation through methods like alkaline hydrolysis can be employed.[2] However, the chemical structure of this compound does not place it in this class, and no specific chemical deactivation protocols were found.[11] Therefore, this method should not be used without explicit guidance from a validated procedure or your institution's EHS.
Experimental Workflow for Handling Antibiotic Waste
The following diagram illustrates a logical workflow for handling and disposing of antibiotic waste in a laboratory setting, emphasizing safety and compliance.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any questions or clarification.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. cdn.who.int [cdn.who.int]
- 7. nems.nih.gov [nems.nih.gov]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Laboratory waste | Staff Portal [staff.ki.se]
- 10. med-fom-mednet.sites.olt.ubc.ca [med-fom-mednet.sites.olt.ubc.ca]
- 11. Decatromicins A and B, new antibiotics produced by Actinomadura sp. MK73-NF4. II. Structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding Research: Comprehensive Handling Protocols for Decatromicin B
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with Decatromicin B. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a potent antibiotic for which comprehensive toxicological data is not yet available.[1] Therefore, it must be handled as a potentially hazardous substance. The following procedures outline the necessary personal protective equipment (PPE), operational steps, and disposal methods to minimize exposure risk and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory procedures.
| Procedure | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid Form) | Safety glasses with side shields or goggles | Nitrile or latex gloves | Lab coat | N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile or latex gloves | Lab coat | Use in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | Safety glasses | Nitrile or latex gloves | Lab coat | N/A (within a biological safety cabinet) |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Air-purifying respirator with appropriate cartridges |
Standard Operating Procedures for Safe Handling
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram outlines the recommended step-by-step process for handling this compound, from initial preparation to final disposal.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it in a sealed container for disposal. |
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste (e.g., contaminated gloves, weigh boats) | Labeled, sealed hazardous waste bag | Incineration or other approved hazardous waste disposal method |
| Liquid Waste (e.g., unused solutions, contaminated media) | Labeled, sealed, and chemically compatible hazardous waste container | Collection by a licensed hazardous waste disposal service |
| Sharps (e.g., contaminated needles, pipette tips) | Puncture-resistant sharps container | Autoclaving followed by hazardous waste disposal |
By implementing these comprehensive safety protocols, research institutions can foster a secure environment for the handling of this compound, enabling scientific advancement while prioritizing the well-being of their personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
